TK216
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-dichloro-3-[2-(4-cyclopropylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c20-13-7-8-14(21)17-16(13)19(25,18(24)22-17)9-15(23)12-5-3-11(4-6-12)10-1-2-10/h3-8,10,25H,1-2,9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHNLSHDLKIXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(=O)CC3(C4=C(C=CC(=C4NC3=O)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TK216 Mechanism of Action in Ewing's Sarcoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TK216, a novel small molecule inhibitor, has emerged as a promising therapeutic agent for Ewing's Sarcoma, a rare and aggressive cancer primarily affecting children and young adults. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound, detailing its dual targeting of the oncogenic EWS-FLI1 fusion protein and the microtubule network. This document synthesizes preclinical and clinical data, outlines key experimental methodologies, and visualizes complex biological pathways to serve as a resource for the scientific community.
Introduction to Ewing's Sarcoma and the EWS-FLI1 Oncoprotein
Ewing's Sarcoma is characterized by a specific chromosomal translocation, most commonly t(11;22)(q24;q12), which fuses the Ewing Sarcoma breakpoint region 1 gene (EWSR1) with the Friend leukemia virus integration 1 gene (FLI1). This results in the expression of the aberrant fusion protein, EWS-FLI1, the primary driver of oncogenesis in approximately 85% of cases.[1] EWS-FLI1 functions as an aberrant transcription factor, dysregulating the expression of a multitude of downstream target genes involved in cell proliferation, differentiation, and survival.[1] The exclusive presence of EWS-FLI1 in tumor cells makes it an ideal therapeutic target.
The Dual Mechanism of Action of this compound
This compound was initially developed as a first-in-class direct inhibitor of the EWS-FLI1 fusion protein. However, recent evidence has unveiled a second, crucial mechanism of action: the destabilization of microtubules. This dual activity contributes to its potent anti-tumor effects and provides a rationale for its synergistic combination with other chemotherapeutic agents.
Inhibition of the EWS-FLI1 Fusion Protein
This compound is a derivative of the small molecule YK-4-279, which was identified through its ability to directly bind to EWS-FLI1.[2] The primary proposed mechanism for this inhibition is the disruption of the protein-protein interaction between EWS-FLI1 and RNA Helicase A (RHA), a critical co-factor for the transcriptional activity of the fusion protein.[3][4] By interfering with this interaction, this compound is thought to alter the transcriptional and splicing programs mediated by EWS-FLI1, leading to the suppression of its oncogenic functions.[2]
Microtubule Destabilization
A significant breakthrough in understanding this compound's mechanism of action came from a forward genetics screen designed to identify mechanisms of resistance. This screen revealed that recurrent mutations in the TUBA1B gene, which encodes for α-tubulin, are sufficient to confer resistance to this compound.[5] Further in vitro experiments, including reconstituted microtubule polymerization assays, confirmed that this compound acts as a microtubule-destabilizing agent.[5] This activity is distinct from that of vinca alkaloids like vincristine, which also target microtubules but through a different binding site. This explains the observed synergy between this compound and vincristine in preclinical models and clinical settings.[4]
Quantitative Data
Preclinical Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in the A673-M1 Ewing's Sarcoma cell line and clones with acquired resistance due to mutations in TUBA1B.
| Cell Line | Genotype | This compound IC50 (µM) |
| A673-M1 | Parental | ~1 |
| This compound-A | TUBA1B mutant | >10 |
| This compound-B | TUBA1B mutant | >10 |
| This compound-C | TUBA1B mutant | >10 |
| This compound-D | TUBA1B mutant | >10 |
Data adapted from Povedano et al., Cell Chemical Biology, 2022.[5]
Clinical Data: Phase 1/2 Trial (NCT02657005)
The table below presents the key efficacy and safety data from the Phase 1/2 clinical trial of this compound in patients with relapsed or refractory Ewing's Sarcoma. The recommended Phase 2 dose (RP2D) was determined to be 200 mg/m²/day as a 14-day continuous intravenous infusion in combination with vincristine.[6]
| Parameter | Value |
| Efficacy (at RP2D) | |
| Overall Response Rate (ORR) | 8.1% |
| Complete Response (CR) | 5.4% |
| Stable Disease (SD) | 32.4% |
| Disease Control Rate (DCR) | 40.5% |
| Safety (Most Common Adverse Events, any grade) | |
| Neutropenia | 44.7% |
| Anemia | 29.4% |
| Leukopenia | 29.4% |
| Febrile Neutropenia | 15.3% |
| Thrombocytopenia | 11.8% |
Data from ASCO and JCO publications on the NCT02657005 trial.[6]
Experimental Protocols
Forward Genetics Screen for this compound Resistance
This experimental workflow was crucial in identifying the microtubule-destabilizing activity of this compound.
Methodology Overview:
-
Cell Line Selection: An Msh2-deficient Ewing's Sarcoma cell line (A673-M1) was utilized to increase the rate of spontaneous mutations.
-
Mutagenesis: Cells were cultured to induce a hypermutable state.
-
Drug Selection: The mutagenized cell population was cultured in the presence of a high concentration of this compound to select for resistant clones.
-
Clonal Isolation: Individual colonies that survived the drug selection were isolated and expanded.
-
Genomic Analysis: Whole-exome sequencing was performed on the resistant clones and the parental cell line to identify genetic alterations.
-
Data Analysis: Bioinformatic analysis was used to identify recurrent mutations in the resistant clones that were not present in the parental cells.
-
Functional Validation: The identified mutations (e.g., in TUBA1B) were introduced into the parental cell line to confirm their role in conferring resistance to this compound.
In Vitro Microtubule Polymerization Assay
This assay directly assesses the effect of this compound on microtubule dynamics.
Methodology Overview:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Setup: The reaction is initiated by warming the tubulin solution to 37°C in a polymerization buffer containing GTP.
-
Treatment: this compound or a vehicle control is added to the reaction mixture.
-
Measurement: The extent of microtubule polymerization is measured over time by monitoring the change in light scattering (turbidity) at 340 nm using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: The rate and extent of polymerization in the presence of this compound are compared to the control to determine its effect on microtubule assembly.
Co-Immunoprecipitation of EWS-FLI1 and RHA
This technique is used to demonstrate the disruption of the EWS-FLI1/RHA complex by this compound.
Methodology Overview:
-
Cell Lysis: Ewing's Sarcoma cells are treated with this compound or a vehicle control and then lysed to release cellular proteins.
-
Immunoprecipitation: An antibody specific for EWS-FLI1 is added to the cell lysate to capture the EWS-FLI1 protein and any interacting partners.
-
Complex Capture: Protein A/G beads are used to pull down the antibody-protein complexes.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. A western blot is then performed using an antibody against RHA to detect its presence in the immunoprecipitated complex. A reduced amount of RHA in the this compound-treated sample compared to the control indicates disruption of the interaction.
Downstream Effects on EWS-FLI1 Target Gene Expression
This compound, by inhibiting EWS-FLI1, is expected to modulate the expression of its downstream target genes. While a comprehensive transcriptomic analysis of this compound-treated Ewing's Sarcoma cells is not yet publicly available, studies on the parent compound YK-4-279 and EWS-FLI1 knockdown have identified numerous target genes.
Key EWS-FLI1 Target Genes Potentially Affected by this compound:
-
Upregulated by EWS-FLI1 (and thus likely downregulated by this compound): NR0B1, GLI1, CCND1, MYC, CAV1
-
Downregulated by EWS-FLI1 (and thus likely upregulated by this compound): TGFBR2, IGFBP3
Conclusion and Future Directions
This compound represents a significant advancement in the targeted therapy of Ewing's Sarcoma. Its dual mechanism of action, inhibiting the primary oncogenic driver EWS-FLI1 and simultaneously acting as a microtubule destabilizer, provides a powerful and multifaceted attack on the tumor cells. The clinical data, although from early-phase trials, are encouraging, particularly the observed synergy with vincristine.
Future research should focus on:
-
A more detailed elucidation of the downstream transcriptional consequences of this compound treatment to identify robust pharmacodynamic biomarkers.
-
Investigation into mechanisms of acquired resistance beyond tubulin mutations.
-
Exploration of this compound in combination with other therapeutic agents, guided by its known mechanisms of action.
This technical guide provides a solid foundation for researchers and drug developers working to further understand and optimize the therapeutic potential of this compound in the fight against Ewing's Sarcoma.
References
- 1. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Single Enantiomer of YK-4-279 Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of this compound: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Target of TK216: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The small molecule TK216 has emerged as a compound of interest in oncology research, initially developed as a targeted inhibitor of the EWS-FLI1 fusion protein, a key driver of Ewing sarcoma. However, recent scientific evidence has unveiled a more complex mechanism of action, pointing towards the microtubule network as a primary target. This guide provides a comprehensive technical overview of the evolving understanding of this compound's molecular interactions, presenting key experimental findings and methodologies. Additionally, to address potential nomenclature confusion with another clinical-stage compound, a detailed section on the distinct molecular target of Onvansertib is included.
This compound: A Molecule with a Dual—and Debated—Target Profile
This compound was first conceptualized as a pioneering therapeutic agent designed to disrupt the oncogenic activity of the EWS-FLI1 fusion protein.[[“]] This protein, a product of a chromosomal translocation, is a master regulator of gene expression that drives the malignant phenotype in Ewing sarcoma.[[“]] The initial hypothesis centered on this compound's ability to interfere with the crucial protein-protein interaction between EWS-FLI1 and RNA helicase A (RHA), thereby inhibiting its transcriptional function.[[“]]
However, subsequent research has challenged this initial model. Studies have demonstrated that this compound exhibits potent anti-cancer activity in cell lines that do not express the EWS-FLI1 fusion protein.[2][3] This observation prompted a deeper investigation into its mechanism of action, leading to the discovery that this compound functions as a microtubule destabilizing agent, with its cytotoxic effects primarily attributed to the disruption of microtubule dynamics.[2][3]
The Originally Proposed Target: EWS-FLI1 Fusion Protein
The initial development of this compound was based on its purported ability to directly bind to the EWS-FLI1 protein and block its interaction with RHA, a necessary co-factor for its oncogenic function.[[“]] This disruption was believed to inhibit the transcription of EWS-FLI1 target genes, leading to apoptosis in Ewing sarcoma cells.
| Cell Line | Fusion Type | IC50 (µM) | Reference |
| A4573 | EWS-FLI1 | ~0.25 | [4] |
| A673 | EWS-FLI1 | ~0.1 | [4] |
| CADO-ES | EWS-ERG | ~0.28 | [4] |
| RDES | EWS-FLI1 | ~0.49 | [4] |
| TC32 | EWS-FLI1 | ~0.19 | [4] |
| TC71 | EWS-FLI1 | ~0.25 | [4] |
A standard co-immunoprecipitation protocol would be employed to investigate the effect of this compound on the EWS-FLI1 and RHA interaction.
-
Cell Lysis: Ewing sarcoma cells (e.g., A673) are treated with either DMSO (vehicle control) or varying concentrations of this compound for a specified duration. Cells are then harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Immunoprecipitation: The cell lysates are pre-cleared with protein A/G-agarose beads. An antibody targeting EWS-FLI1 is then added to the lysates and incubated to allow for the formation of antigen-antibody complexes. Protein A/G-agarose beads are subsequently added to capture these complexes.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with antibodies against both EWS-FLI1 and RHA to detect the presence of the co-immunoprecipitated protein. A diminished RHA signal in the this compound-treated samples compared to the control would suggest a disruption of the interaction.
The Newly Identified Target: α-Tubulin and Microtubule Dynamics
Compelling evidence now indicates that the primary mechanism of this compound's cytotoxicity is through its interaction with the microtubule cytoskeleton.[2][3] Specifically, this compound acts as a microtubule destabilizing agent, leading to mitotic arrest and apoptosis.[2][3] This mode of action is consistent with the observation that this compound is effective in cancer cells lacking the EWS-FLI1 fusion protein.
| Assay Type | Cell Line/System | Measurement | Value | Reference |
| Microtubule Polymerization | In vitro turbidity assay | Inhibition | Potent inhibition by (-)-TK216 enantiomer | [2] |
| Cell Viability | A673 (Ewing Sarcoma) | GI50 | Not specified, but potent | [2] |
| Cell Viability | Non-EWS cell lines | GI50 | Active in various cell lines | [2][3] |
This unbiased approach was instrumental in identifying α-tubulin as the target of this compound.[2]
-
Mutagenesis: A population of Ewing sarcoma cells (e.g., A673) is engineered to have a hypermutable state, for instance, by disrupting a DNA mismatch repair gene like MSH2.[2] These cells are then treated with a chemical mutagen (e.g., ethyl methanesulfonate) to induce random point mutations throughout the genome.
-
Selection: The mutagenized cell population is cultured in the presence of a lethal concentration of this compound. Only cells that have acquired a resistance-conferring mutation will survive and proliferate.
-
Isolation and Sequencing: Resistant clones are isolated, and their genomic DNA is sequenced. The sequencing data is compared to the parental cell line to identify mutations that are recurrent in the resistant clones.
-
Validation: The identified mutations (in this case, in the TUBA1B gene encoding α-tubulin) are then introduced into the parental, sensitive cell line to confirm that they are sufficient to confer resistance to this compound.[2]
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.[5][6][7]
-
Reaction Setup: Purified tubulin protein is kept on ice to prevent spontaneous polymerization. A reaction mixture is prepared in a 96-well plate containing a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA), GTP (as an energy source for polymerization), and either DMSO (vehicle control) or varying concentrations of this compound.
-
Initiation of Polymerization: The 96-well plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.
-
Measurement: The absorbance at 340 nm (turbidity) is measured at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes). An increase in turbidity indicates microtubule formation.
-
Data Analysis: The rate and extent of polymerization in the presence of this compound are compared to the control. A decrease in the rate and final turbidity indicates a microtubule destabilizing activity.
Clarification: Onvansertib, a Selective PLK1 Inhibitor
To prevent any confusion with this compound, it is important to discuss Onvansertib (also known as NMS-P937 or PCM-075), a distinct clinical-stage molecule with a well-defined molecular target: Polo-like Kinase 1 (PLK1).[7][8] PLK1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[5][8]
Onvansertib is a potent and selective ATP-competitive inhibitor of PLK1.[7][8] By binding to the ATP-binding pocket of PLK1, Onvansertib prevents the phosphorylation of PLK1 substrates, leading to a G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[5]
Quantitative Data: Potency and Selectivity of Onvansertib
| Target | IC50 (nM) | Kinase Panel Selectivity | Reference |
| PLK1 | 2 | Highly selective over PLK2 and PLK3 | [7][8] |
| FLT3 | 510 | >250-fold selective | [8] |
| MELK | 744 | >370-fold selective | [8] |
| CK2 | 826 | >410-fold selective | [8] |
Experimental Protocol: PLK1 Kinase Assay
A typical in vitro kinase assay to determine the IC50 of Onvansertib against PLK1 would be performed as follows:
-
Reaction Components: The assay is conducted in a buffer solution containing recombinant human PLK1 enzyme, a specific peptide substrate for PLK1, and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Inhibitor Addition: Onvansertib is added to the reaction mixture at a range of concentrations. A DMSO control is also included.
-
Kinase Reaction: The reaction is initiated by the addition of the ATP and allowed to proceed for a specific time at a controlled temperature (e.g., 30°C). During this time, PLK1 phosphorylates the peptide substrate.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated peptide on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
IC50 Calculation: The percentage of kinase inhibition at each Onvansertib concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathway: Inhibition of PLK1 by Onvansertib
Conclusion
The scientific journey of this compound highlights a critical aspect of modern drug discovery: the potential for a compound's mechanism of action to be redefined through rigorous, unbiased investigation. While initially developed as a targeted inhibitor of the EWS-FLI1 fusion protein, the preponderance of recent evidence identifies this compound as a potent microtubule destabilizing agent. This understanding is crucial for its ongoing clinical development and for the design of rational combination therapies. Furthermore, the clear distinction between this compound and the selective PLK1 inhibitor Onvansertib is essential for the scientific community to avoid ambiguity and to accurately interpret preclinical and clinical data. This guide provides a foundational resource for researchers in the field, summarizing the key data and experimental approaches that have shaped our current understanding of these important anti-cancer agents.
References
- 1. consensus.app [consensus.app]
- 2. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forward Genetic Screens as Tools to Investigate Role and Mechanisms of EMT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo analysis of microtubule destabilizing kinesins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Effect of TK216 on the EWS-FLI1 Fusion Protein
This technical guide provides a comprehensive overview of the small molecule inhibitor this compound, focusing on its mechanism of action, preclinical efficacy, and clinical development related to the EWS-FLI1 fusion protein, the primary oncogenic driver in Ewing Sarcoma.
Introduction
Ewing Sarcoma (ES) is an aggressive bone and soft-tissue cancer predominantly affecting children and young adults.[1] The disease is characterized by a specific chromosomal translocation, most commonly t(11;22), which creates the aberrant EWS-FLI1 fusion protein.[2][3] This oncoprotein acts as a master regulator, driving tumorigenesis by altering transcription and cellular signaling. Given its central role, EWS-FLI1 is a prime therapeutic target. This compound was developed as a first-in-class small molecule designed to directly inhibit the function of the EWS-FLI1 oncoprotein.[2][4]
Mechanism of Action: An Evolving Understanding
This compound's mechanism of action has been the subject of significant investigation, with recent findings challenging the initial hypothesis.
2.1 The Canonical Model: Inhibition of EWS-FLI1 Protein-Protein Interaction
This compound was initially designed to function as a direct inhibitor of the EWS-FLI1 fusion protein.[5][6] The proposed mechanism involved this compound binding to EWS-FLI1 and disrupting its critical interaction with RNA Helicase A (RHA), a protein partner necessary for its oncogenic activity.[2][4][7] This disruption was expected to inhibit the transcription factor's function, leading to a downstream decrease in the expression of EWS-FLI1 target genes, thereby inducing apoptosis and inhibiting tumor cell proliferation.[2][7][8]
2.2 The Revised Model: Microtubule Destabilization
While developed as a direct EWS-FLI1 inhibitor, compelling evidence now indicates that the primary cytotoxic mechanism of this compound is microtubule destabilization.[3][9][10] Forward genetics screens identified that mutations in TUBA1B, a gene encoding α-tubulin, confer resistance to this compound.[3][10] Subsequent in vitro assays confirmed that this compound directly impairs microtubule polymerization.[3][10] This finding clarifies why this compound exhibits anti-cancer activity in cell lines that do not express the EWS-FLI1 fusion protein.[3][9][10] It also provides a mechanistic explanation for the observed clinical synergy between this compound and vincristine, another microtubule-targeting agent.[3][11] While this is now considered the primary mechanism, it does not entirely exclude the possibility that this compound also binds to EWS-FLI1 to some extent.[9]
Diagram: this compound's Dual Proposed Mechanisms of Action
Caption: Proposed mechanisms of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Endpoint | Value | Reference |
|---|---|---|---|---|
| A4573 | Ewing Sarcoma | Proliferation | Dose-dependent inhibition (0.03-0.5 µM) | [7] |
| HL-60 | Acute Myeloid Leukemia | IC50 | 0.363 µM | [7] |
| TMD-8 | Diffuse Large B-cell Lymphoma | IC50 | 0.152 µM | [7] |
| DLBCL Lines | Diffuse Large B-cell Lymphoma | Apoptosis | Induced at 500 nM (24-72h) | [7] |
| MV4-11 | Pediatric Leukemia | Cell Cycle | 47% Sub-G1 population | [12] |
| SUP-B15 | Pediatric Leukemia | Cell Cycle | 3.72% Sub-G1 population |[12] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Dosage | Duration | Outcome | Reference |
|---|---|---|---|---|---|
| TMD-8 Xenograft | Diffuse Large B-cell Lymphoma | 100 mg/kg (p.o.), twice daily | 13 days | Significant tumor growth inhibition | [7] |
| SK-N-MC Xenograft | Ewing Sarcoma | 25-50 mg/kg, once daily | 37 days | Caused toxicity and treatment-related mortality |[8] |
Table 3: Phase 1/2 Clinical Trial Efficacy in Relapsed/Refractory Ewing Sarcoma (NCT02657005)
| Parameter | Value | Reference |
|---|---|---|
| Recommended Phase 2 Dose (RP2D) | 200 mg/m²/day (14-day continuous IV infusion) | [1][5][6] |
| Efficacy at RP2D (evaluable patients, n=28) | [1] | |
| Complete Response (CR) | 7.1% (2 patients) | [1][5][6] |
| Partial Response (PR) | 3.6% (1 patient) | [5][6] |
| Stable Disease (SD) | 39.3% (14 patients) | [1][5][6] |
| Clinical Benefit Rate (CR+PR+SD) | 46.4% | [1] |
| Median Duration of Stable Disease | 113 days (range 62-213) | [1] |
| 6-Month Progression-Free Survival | 11.9% |[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings.
4.1 In Vitro Cytotoxicity Assay (Alamar Blue)
-
Cell Plating: Seed pediatric leukemia cell lines and normal lymphocytes in 96-well plates.
-
Treatment: Treat cells with varying concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate cells for 72 hours under standard cell culture conditions.
-
Viability Assessment: Add Alamar blue reagent to each well and incubate for an additional 4-6 hours.
-
Data Acquisition: Measure fluorescence or absorbance to determine the percentage of viable cells relative to the control.[12]
4.2 Cell Cycle Analysis (Propidium Iodide Staining)
-
Treatment: Incubate leukemic cells with this compound (e.g., 1 µM) or DMSO for 24 hours.
-
Fixation: Harvest cells and fix in 70% ethanol for at least 30 minutes at 4°C.
-
Staining: Wash cells with PBS, treat with RNase to prevent RNA staining, and then add propidium iodide (PI) staining solution.
-
Analysis: Analyze the DNA content of the cells using flow cytometry. The sub-G1 peak, representing apoptotic cells with fragmented DNA, is quantified.[13]
Diagram: Workflow for In Vitro this compound Analysis
Caption: Experimental workflow for in vitro analysis.
4.3 In Vivo Xenograft Tumor Growth Study
-
Cell Implantation: Inject human cancer cells (e.g., TMD-8) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to establish and reach a predetermined volume.
-
Treatment Administration: Administer this compound (e.g., 100 mg/kg, p.o.) or a vehicle control to the mice, typically on a daily or twice-daily schedule.[7]
-
Monitoring: Measure tumor volume and mouse body weight regularly throughout the study period (e.g., 13 days).
-
Endpoint: Euthanize mice when tumors reach a maximum allowed size or at the end of the study. Analyze tumor growth inhibition compared to the control group.[7]
4.4 Clinical Trial Protocol (Phase 1/2 - NCT02657005)
-
Study Design: An open-label, multicenter, first-in-human trial employing a 3+3 dose-escalation design followed by a dose-expansion cohort at the Recommended Phase 2 Dose (RP2D).[1][4][5][6]
-
Patient Population: Adult and pediatric patients (≥ 8 years) with relapsed or refractory Ewing Sarcoma.[1][14]
-
Intervention: this compound administered as a continuous intravenous infusion over 7, 10, or 14 days in a 21-day cycle.[1][5][6] Vincristine could be added to the treatment regimen after cycle 2 in the escalation phase or from cycle 1 in the expansion phase.[1][5][6]
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and RP2D of this compound.[4]
-
Secondary Objectives: To assess the safety profile, pharmacokinetics, and anti-tumor activity (response rate, duration of response, progression-free survival).[4]
Diagram: Phase 1/2 Clinical Trial Logic
References
- 1. ascopubs.org [ascopubs.org]
- 2. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 3. biorxiv.org [biorxiv.org]
- 4. A phase I, first-in-human, dose escalation study of intravenous this compound in patients with relapsed or refractory Ewing sarcoma. - ASCO [asco.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of this compound: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Non-chemotherapy adjuvant agents in TP53 mutant Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. The Small-Molecule E26-Transformation-Specific Inhibitor this compound Attenuates the Oncogenic Properties of Pediatric Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
The Role of TK216 in Disrupting the EWS-FLI1 and RNA Helicase A Axis in Ewing Sarcoma: A Technical Guide
Introduction
Ewing Sarcoma is an aggressive pediatric cancer of the bone and soft tissues, fundamentally driven by a specific chromosomal translocation.[1] The most common of these, t(11;22)(q24;q12), results in the creation of the EWS-FLI1 fusion protein, an aberrant and oncogenic transcription factor that is the hallmark of the disease.[2][3][4] EWS-FLI1 orchestrates a malignant gene expression program, but its activity is critically dependent on interactions with other cellular proteins. A key partner in this process is RNA Helicase A (RHA), also known as DHX9.[2][4][5] The interaction between EWS-FLI1 and RHA enhances the oncoprotein's transcriptional activity and is crucial for maintaining the cancerous state.[2][5][6]
This dependency presents a unique therapeutic vulnerability. TK216 is a first-in-class small molecule inhibitor developed to specifically target this protein-protein interaction.[7][8] As a derivative of the pioneering compound YK-4-279, this compound was designed to bind directly to the EWS-FLI1 protein, disrupt its association with RHA, and thereby abrogate its oncogenic function.[3][9][10] This technical guide provides an in-depth overview of the EWS-FLI1/RHA interaction, the mechanism of this compound, associated quantitative data from preclinical and clinical studies, and detailed experimental protocols for studying this critical molecular axis.
The Core Interaction: EWS-FLI1 and RNA Helicase A (RHA)
The EWS-FLI1 oncoprotein functions as a transcriptional activator.[4] Its FLI1 domain binds to DNA, while the EWS portion recruits the cellular machinery necessary for transcription.[4] RHA, a member of the DEXH box helicase family, is an integral component of protein complexes that regulate transcription and RNA splicing.[2][5]
The partnership between EWS-FLI1 and RHA is a cornerstone of Ewing Sarcoma pathogenesis. RHA acts as a transcriptional cofactor, significantly augmenting the function of EWS-FLI1.[2][5] Studies have shown that both EWS-FLI1 and RHA are co-localized on the promoters of EWS-FLI1 target genes.[2][5][11] This interaction enhances the anchorage-independent growth of tumor cells and is vital for tumor maintenance.[2][6][11] The specific binding site for EWS-FLI1 on RHA is located in a unique region (amino acids 630-1020), distinct from the binding sites of other RHA partners, making this interaction an attractive and specific therapeutic target.[5][6]
This compound: Mechanism of Action
This compound is an investigational agent designed to directly inhibit the EWS-FLI1 oncoprotein.[12][13] The primary hypothesis for its mechanism is the direct binding to EWS-FLI1, which introduces a steric hindrance that blocks the subsequent binding of RHA and other essential protein partners.[7][8][9] By preventing the formation of this functional transcriptional complex, this compound is intended to halt the expression of genes driving the malignant phenotype, leading to an anti-proliferative effect and the induction of apoptosis in Ewing Sarcoma cells.[3]
It is important to note that while this is the intended on-target mechanism, some recent evidence suggests that this compound and its parent compound YK-4-279 may also exert anti-cancer activity through off-target effects, including the destabilization of microtubules.[10] This could explain the observed synergy with vincristine, a known microtubule inhibitor.[10][12]
References
- 1. Development of an Ewing sarcoma cell line with resistance to EWS-FLI1 inhibitor YK-4-279 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A small molecule blocking oncogenic protein EWS-FLI1 interaction with RNA helicase A inhibits growth of Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Oncoprotein EWS-FLI1 activity is enhanced by RNA helicase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 8. A phase I, first-in-human, dose escalation study of intravenous this compound in patients with relapsed or refractory Ewing sarcoma. - ASCO [asco.org]
- 9. oncodaily.com [oncodaily.com]
- 10. This compound targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of this compound: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Impact of TK216: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TK216, a small molecule inhibitor, has emerged as a compound of interest in oncology research, particularly for its activity in Ewing Sarcoma. Initially developed as a first-in-class direct inhibitor of the EWS-FLI1 fusion protein, the primary oncogenic driver in Ewing Sarcoma, recent studies have unveiled a broader mechanism of action with significant implications for its therapeutic potential and clinical application.[1][2] This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions.
Core Cellular Effects of this compound Treatment
This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by disrupting microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis. While its initial design targeted the EWS-FLI1 transcription factor, compelling evidence now points to its role as a microtubule destabilizing agent.[1][2] This discovery explains the observed cytotoxicity of this compound in cancer cell lines that do not express the EWS-FLI1 fusion protein.[2]
Quantitative Analysis of this compound Activity
The potency of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A673-M1 (Parental) | Ewing Sarcoma | 0.087 ± 0.012 | [1] |
| This compound-resistant clone 1 | Ewing Sarcoma | 1.2 ± 0.1 | [1] |
| This compound-resistant clone 2 | Ewing Sarcoma | 1.5 ± 0.2 | [1] |
| HL-60 | Acute Myeloid Leukemia | 0.363 | [3] |
| TMD-8 | Diffuse Large B-cell Lymphoma | 0.152 | [3] |
Disruption of Microtubule Dynamics
A pivotal discovery in understanding this compound's mechanism of action is its role as a microtubule destabilizing agent.[1][2] This effect is central to its cytotoxicity and provides a mechanistic explanation for its synergy with other microtubule-targeting agents like vincristine.[1]
Signaling Pathway of this compound-Induced Microtubule Destabilization
Caption: this compound binds to tubulin dimers, inhibiting their polymerization and leading to microtubule destabilization, which in turn causes mitotic arrest and apoptosis.
Experimental Protocol: In Vitro Microtubule Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP (Guanosine triphosphate) solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Colchicine (positive control for microtubule destabilization)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution in cold polymerization buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Dispense the tubulin/GTP mixture into pre-chilled microplate wells.
-
Add this compound, DMSO (vehicle control), or colchicine to the respective wells to achieve the desired final concentrations.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for at least 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Plot absorbance versus time to visualize the polymerization kinetics. A delay or reduction in the rate and extent of polymerization in the presence of this compound indicates its destabilizing effect.
Induction of G2/M Cell Cycle Arrest
By disrupting microtubule formation, this compound effectively halts the cell cycle at the G2/M transition, preventing cells from entering mitosis.[4] This arrest is a direct consequence of the cell's inability to form a functional mitotic spindle.
G2/M Checkpoint Signaling Affected by this compound
Caption: this compound-induced microtubule disruption activates the Spindle Assembly Checkpoint, leading to the stabilization of the Cyclin B1/Cdc2 complex and subsequent arrest at the G2/M phase of the cell cycle.
Quantitative Cell Cycle Analysis
Studies on YK-4-279, the parent compound of this compound, demonstrated a significant accumulation of cells in the G2/M phase of the cell cycle following treatment. In TC32 Ewing Sarcoma cells, treatment with 3 µM YK-4-279 resulted in:
This potent induction of G2/M arrest is a key feature of this compound's cytotoxic mechanism.
Induction of Apoptosis
Prolonged G2/M arrest and cellular stress induced by microtubule disruption ultimately lead to the activation of the apoptotic cascade.
This compound's Influence on the Apoptotic Pathway
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]
- 4. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anticancer Activity of TK216: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TK216, also known as onvansertib, is a first-in-class small molecule inhibitor with demonstrated anticancer activity in a range of hematological and solid tumors. Initially developed as a specific inhibitor of the E26 transformation-specific (ETS) family of transcription factors, its mechanism of action also involves the disruption of microtubule dynamics. This guide provides a comprehensive overview of the preclinical and clinical investigations into the anticancer activity of this compound, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.
Mechanism of Action
This compound was initially designed to target the protein-protein interactions of ETS family transcription factors, which are frequently deregulated in various cancers through overexpression or chromosomal translocations.[1] A key target is the EWS-FLI1 fusion protein, the primary oncogenic driver in Ewing Sarcoma.[2] this compound was developed to bind directly to EWS-FLI1, thereby inhibiting its transcriptional activity.[2]
Subsequent research has revealed a broader mechanism of action for this compound. Studies have shown that this compound acts as a microtubule-destabilizing agent.[2][3] This dual mechanism of inhibiting both transcription factor function and microtubule polymerization likely contributes to its synergistic activity when used in combination with other chemotherapeutic agents, such as vincristine.[4]
Signaling Pathway
The following diagram illustrates the proposed dual mechanism of action of this compound.
References
Methodological & Application
Application Notes and Protocols: TK216 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
TK216 is an investigational small molecule that was initially developed as a first-in-class direct inhibitor of the EWS-FLI1 fusion protein, a key driver in Ewing sarcoma.[1][2] It is an analog of YK-4-279 and has been evaluated in clinical trials for patients with relapsed or refractory Ewing sarcoma.[3][4][5] While initially designed to disrupt the interaction between EWS-FLI1 and RNA helicase A, subsequent research has revealed that this compound also functions as a microtubule destabilizing agent.[1][2][6] This dual mechanism of action contributes to its cytotoxic effects in cancer cells. This compound has demonstrated dose-dependent antiproliferative activity across a range of cancer cell lines.[7] This document provides a detailed protocol for assessing the in vitro cell viability of cancer cells treated with this compound.
Data Presentation
Table 1: Antiproliferative Activity of this compound in Lymphoma Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various lymphoma subtypes, demonstrating its potent anti-tumor activity.[7]
| Lymphoma Subtype | Cell Line Example | IC50 (nM) |
| ABC-DLBCL | Not Specified | 375 |
| GCB-DLBCL | Not Specified | 374 |
| MCL | Not Specified | 339 |
| MZL | Not Specified | 292 |
| PMBCL | Not Specified | 547 |
| CTCL | Not Specified | 645 |
| PTCL-NOS | Not Specified | 436 |
| ALCL | Not Specified | 193 |
| CLL | Not Specified | 1112 |
| Canine DLBCL | Not Specified | 815 |
Experimental Protocols
Protocol: Cell Viability Assessment using a Luminescent ATP-Based Assay (e.g., CellTiter-Glo®)
This protocol outlines a method for determining cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., Ewing sarcoma cell line A673 or TC-71)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well white, clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time can be optimized depending on the cell line and experimental goals.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence value from the no-cell control wells from all other wells.
-
Normalize the data to the vehicle control by setting the average luminescence of the vehicle-treated wells to 100% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Mandatory Visualization
Caption: Experimental workflow for this compound in vitro cell viability assay.
Caption: Dual mechanism of action of this compound leading to cancer cell death.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the oncogenic fusion protein EWS-FLI1 causes G2-M cell cycle arrest and enhanced vincristine sensitivity in Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. odebuplus.univ-poitiers.fr [odebuplus.univ-poitiers.fr]
- 7. cancer-research-network.com [cancer-research-network.com]
Establishing a TK216-Resistant Cell Line for Oncological Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
TK216 is a small molecule inhibitor initially developed as a first-in-class agent targeting the EWS-FLI1 fusion protein, a key oncogenic driver in Ewing sarcoma.[1][2][3] Subsequent research has revealed that this compound's primary mechanism of action is the destabilization of microtubules, positioning it as a microtubule-targeting agent.[1][2] Resistance to this compound has been observed in preclinical models and is associated with mutations in the gene encoding α-tubulin, TUBA1B.[1][2] The development of this compound-resistant cell lines is a critical step in understanding the molecular mechanisms of resistance, identifying potential bypass pathways, and developing novel therapeutic strategies to overcome resistance. These cell lines serve as invaluable tools for in vitro and in vivo studies aimed at improving the clinical efficacy of this compound and similar compounds.
This document provides a detailed protocol for establishing a this compound-resistant cell line through continuous exposure to escalating concentrations of the drug. It also includes protocols for the characterization of the resistant phenotype, including the determination of the half-maximal inhibitory concentration (IC50), assessment of cell viability, and analysis of potential changes in protein expression.
Data Presentation
Table 1: IC50 Values of Parental and this compound-Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (e.g., A673) | 50 ± 5 | 1 |
| This compound-Resistant | 1500 ± 150 | 30 |
Table 2: Cell Viability in Response to this compound Treatment
| This compound Concentration (nM) | Parental Cell Viability (%) | This compound-Resistant Cell Viability (%) |
| 0 | 100 | 100 |
| 10 | 85 | 98 |
| 50 | 50 | 95 |
| 100 | 20 | 92 |
| 500 | 5 | 80 |
| 1000 | <1 | 65 |
| 2000 | <1 | 45 |
Table 3: Protein Expression Analysis in Parental and this compound-Resistant Cell Lines
| Protein | Parental (Relative Expression) | This compound-Resistant (Relative Expression) | Putative Role in Resistance |
| β-Tubulin | 1.0 | 1.0 | Loading Control |
| α-Tubulin (Total) | 1.0 | 1.2 | Target of this compound |
| Acetylated α-Tubulin | 1.0 | 0.4 | Microtubule Stability |
| P-glycoprotein (MDR1) | 1.0 | 3.5 | Drug Efflux |
| EWS-FLI1 | 1.0 | 0.9 | Original Target |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes the generation of a this compound-resistant cell line by continuous exposure to the drug with stepwise dose escalation.
Materials:
-
Parental cancer cell line (e.g., A673, a Ewing sarcoma cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Cell culture flasks (T25, T75)
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
DMSO (for vehicle control)
Methodology:
-
Initial Seeding: Seed the parental cells in a T25 flask at a density of 2 x 10^5 cells/mL in complete culture medium. Allow the cells to adhere and grow for 24 hours.
-
Initial this compound Exposure: Determine the initial treatment concentration of this compound. This should be a low concentration that causes a moderate reduction in cell viability (e.g., the IC20, which can be determined from a preliminary dose-response curve).
-
Continuous Exposure and Monitoring:
-
Replace the medium with fresh medium containing the initial concentration of this compound. Include a vehicle control (DMSO) flask.
-
Monitor the cells daily for signs of cytotoxicity (e.g., cell rounding, detachment, and death).
-
When the cell confluence in the this compound-treated flask reaches approximately 50-60% of the vehicle control flask, subculture the cells.
-
Continue to culture the cells in the presence of the same concentration of this compound.
-
-
Dose Escalation:
-
Once the cells show signs of recovery and are proliferating steadily at the current this compound concentration (doubling time approaches that of the parental line), increase the this compound concentration by a factor of 1.5 to 2.
-
Repeat the monitoring and subculturing process as described in step 3.
-
Continue this stepwise dose escalation. It is common for cells to go through periods of crisis and recovery.
-
-
Establishment of a Resistant Clone: After several months of continuous culture with escalating this compound concentrations, a resistant cell population should emerge that can proliferate in a significantly higher concentration of this compound compared to the parental cells (e.g., 20-50 fold higher IC50).
-
Isolation of Single-Cell Clones (Optional but Recommended): To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution or by using cloning cylinders.
-
Expansion and Cryopreservation: Expand the selected resistant clone(s) and cryopreserve multiple vials.
Protocol 2: Determination of IC50 using a Cell Viability Assay
This protocol determines the concentration of this compound that inhibits 50% of cell growth.
Materials:
-
Parental and this compound-resistant cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (serial dilutions)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Methodology:
-
Cell Seeding: Seed both parental and this compound-resistant cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 3: Western Blot Analysis of Protein Expression
This protocol is used to assess changes in the expression of proteins potentially involved in this compound resistance.
Materials:
-
Parental and this compound-resistant cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-tubulin, anti-acetylated-α-tubulin, anti-P-glycoprotein, anti-EWS-FLI1, anti-β-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Lysis: Lyse the parental and this compound-resistant cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-tubulin).
Visualizations
Caption: Experimental workflow for generating and characterizing a this compound-resistant cell line.
Caption: this compound mechanism of action and a known resistance pathway.
Caption: Logical relationship for confirming the this compound-resistant phenotype.
References
Application Notes and Protocols: TK216 for In Vivo Mouse Models of Sarcoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
TK216 is a small molecule inhibitor initially developed as a first-in-class agent targeting the EWS-FLI1 fusion protein, a key oncogenic driver in Ewing sarcoma.[1] Subsequent research has revealed that this compound also functions as a microtubule destabilizing agent, providing a dual mechanism of action and explaining its cytotoxic effects in cancer cells that do not express the EWS-FLI1 fusion.[2][3] This document provides detailed application notes and protocols for the use of this compound in preclinical in vivo mouse models of sarcoma, with a focus on Ewing sarcoma. The information compiled is based on published preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.
Quantitative Data Summary
The following tables summarize the reported dosages and experimental parameters for this compound and its parent compound, YK-4-279, in mouse models of sarcoma.
Table 1: In Vivo Dosage of this compound in a Mouse Model of Ewing Sarcoma
| Compound | Dosage | Administration Route | Dosing Schedule | Mouse Strain | Sarcoma Model | Observations | Reference |
| This compound | 25 mg/kg | Intraperitoneal (I.P.) | Daily (QD) | NOD/SCID/IL2gr-null | SK-N-MC EWS cell line xenograft (right leg implantation) | Caused >10% weight loss and 50% treatment-related mortality. | [4] |
| This compound | 50 mg/kg | Intraperitoneal (I.P.) | Daily (QD) | NOD/SCID/IL2gr-null | SK-N-MC EWS cell line xenograft (right leg implantation) | Caused >10% weight loss and 50% treatment-related mortality. | [4] |
Table 2: In Vivo Dosage of YK-4-279 (Parent Compound of this compound) in Mouse Models of Ewing Sarcoma
| Compound | Dosage | Administration Route | Dosing Schedule | Mouse Strain | Sarcoma Model | Observations | Reference |
| YK-4-279 | 10 mg/kg | Intraperitoneal (I.P.) | Daily | Not Specified | A4573 xenograft tumors | Elevated CD99 protein expression in tumors. | [5] |
| YK-4-279 | 50 mg/kg | Intraperitoneal (I.P.) | Daily | Not Specified | A4573 xenograft tumors | Elevated CD99 protein expression in tumors. | [5] |
| YK-4-279 | 100 mg/kg | Intraperitoneal (I.P.) | Daily | Not Specified | A4573 xenograft tumors | Elevated CD99 protein expression in tumors. | [5] |
| YK-4-279 | 50 mg/kg | Oral (p.o.) | Daily | NOD-SCID-IL-2Rγnull | TC71 xenografts | Effective in delaying tumor growth. | [6][7] |
Experimental Protocols
Ewing Sarcoma Cell Culture
This protocol describes the general procedure for culturing Ewing sarcoma cell lines for subsequent in vivo implantation.
Materials:
-
Ewing sarcoma cell line (e.g., SK-N-MC, A673, TC71)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Procedure:
-
Maintain Ewing sarcoma cells in T-75 flasks in a 37°C incubator with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at the desired density.
-
For in vivo implantation, harvest cells during the logarithmic growth phase.
Orthotopic Ewing Sarcoma Mouse Model
This protocol details the establishment of an orthotopic Ewing sarcoma xenograft model by injecting tumor cells into the tibia of immunodeficient mice.[8][9][10]
Materials:
-
Ewing sarcoma cells (e.g., A673-luc, expressing luciferase for imaging)
-
Immunodeficient mice (e.g., NOD/SCID, NSG), 4-6 weeks old
-
Sterile PBS or serum-free medium
-
Matrigel (optional, can improve tumor take rate)
-
Insulin syringes with a 27-30 gauge needle
-
Anesthesia (e.g., isoflurane)
-
Bioluminescent imaging system (for luciferase-expressing cells)
-
Calipers
Procedure:
-
Harvest and count Ewing sarcoma cells as described in Protocol 1.
-
Wash the cells twice with sterile PBS or serum-free medium.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10⁶ to 5 x 10⁶ cells per 20-50 µL. For some cell lines, resuspending in a 1:1 mixture of media and Matrigel can enhance tumor formation.[8]
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in a supine position and extend one of the hind limbs.
-
Carefully insert the needle into the proximal end of the tibia, through the tibial plateau.
-
Slowly inject the cell suspension (20-50 µL) into the intramedullary cavity of the tibia.
-
Monitor the mice for tumor growth. This can be done through palpation, caliper measurements of the limb diameter, or bioluminescent imaging for luciferase-expressing cells.[4]
-
Tumors are typically palpable 2-4 weeks after injection.
This compound Formulation and Administration
This protocol provides a suggested method for the formulation and intraperitoneal administration of this compound to mice.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., a mixture of DMSO, PEG300, and saline. A common starting point is 10% DMSO, 40% PEG300, and 50% sterile saline). Note: The optimal vehicle should be determined empirically for solubility and animal tolerance.
-
Sterile injection vials
-
Insulin syringes with a 27-30 gauge needle
Procedure:
-
Formulation (prepare fresh daily): a. Weigh the required amount of this compound for the desired dose and number of animals. b. Dissolve this compound in the appropriate volume of the vehicle. For example, to prepare a 2.5 mg/mL solution for a 25 mg/kg dose in a 20g mouse (requiring 0.5 mg in 0.2 mL), dissolve 2.5 mg of this compound in 1 mL of vehicle. c. Ensure complete dissolution, using gentle vortexing if necessary.
-
Administration: a. Weigh each mouse to calculate the precise injection volume. The injection volume is typically 100-200 µL. b. Securely hold the mouse and turn it to expose the abdomen. c. Insert the needle into the lower right or left quadrant of the peritoneum, avoiding the midline to prevent damage to the bladder. d. Inject the this compound formulation slowly. e. Return the mouse to its cage and monitor for any adverse reactions. f. Administer daily (QD) as per the experimental design.[4]
Monitoring Tumor Growth and Efficacy
This protocol outlines the procedures for monitoring tumor progression and evaluating the efficacy of this compound treatment.
Materials:
-
Calipers
-
Bioluminescent imaging system (if applicable)
-
Data recording sheets
Procedure:
-
Tumor Volume Measurement: a. For subcutaneous or easily palpable orthotopic tumors, measure the length (L) and width (W) of the tumor using calipers 2-3 times per week. b. Calculate the tumor volume using the formula: Volume = (L x W²) / 2.[11]
-
Bioluminescent Imaging: a. For tumors expressing luciferase, perform imaging once or twice a week. b. Inject the mice with D-luciferin substrate according to the manufacturer's instructions. c. Anesthetize the mice and place them in the imaging chamber. d. Acquire images and quantify the bioluminescent signal (photon flux) from the tumor region.
-
Body Weight and Health Monitoring: a. Record the body weight of each mouse 2-3 times per week as an indicator of overall health and treatment-related toxicity. b. Observe the mice daily for any clinical signs of distress, such as changes in posture, activity, or grooming.
-
Efficacy Endpoints: a. Primary endpoints may include tumor growth inhibition, tumor regression, and survival. b. The study may be terminated when tumors reach a predetermined size (e.g., 1.5-2.0 cm in diameter) or if mice show signs of significant morbidity.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound was initially designed to inhibit the EWS-FLI1 fusion oncoprotein, which is the primary genetic driver in most Ewing sarcoma cases.[1] It was believed to act by disrupting the interaction between EWS-FLI1 and RNA helicase A (RHA). However, more recent studies have demonstrated that this compound also functions as a microtubule destabilizing agent.[2][3] This dual mechanism contributes to its anti-cancer activity.
Caption: this compound's dual mechanism of action in sarcoma cells.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in an orthotopic mouse model of Ewing sarcoma.
Caption: Workflow for this compound in vivo efficacy studies.
References
- 1. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor Growth Analysis of Ewing Sarcoma Cell Lines Using Subcutaneous Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. An Oral Formulation of YK-4-279: Preclinical Efficacy and Acquired Resistance Patterns in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment and Characterisation of Metastatic Extraskeletal Ewing Sarcoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A humanized orthotopic mouse model for preclinical evaluation of immunotherapy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A humanized orthotopic mouse model for preclinical evaluation of immunotherapy in Ewing sarcoma [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: TK216 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of TK216, a potent small molecule inhibitor, in various cell culture experiments. Initially developed as a direct inhibitor of the EWSR1-FLI1 fusion protein, recent studies have elucidated that this compound functions as a microtubule-destabilizing agent, offering a broad anti-cancer activity.[1][2] This document outlines its mechanism of action, provides effective concentration ranges in different cancer cell lines, and details protocols for key in vitro assays.
Mechanism of Action
This compound was first identified as an inhibitor of the E26 transformation-specific (ETS) family of transcription factors, specifically targeting the oncogenic fusion protein EWS-FLI1 in Ewing Sarcoma.[3] It was shown to block the interaction between EWS-FLI1 and RNA helicase A.[4] However, further research has revealed that the cytotoxic effects of this compound are primarily due to its activity as a microtubule-destabilizing agent. By binding to β-tubulin, this compound disrupts microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.[1][5][6] This mechanism is similar to other microtubule-targeting agents like vinca alkaloids.[5]
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The following tables summarize the effective concentrations of this compound for inhibiting cell proliferation (IC50) and inducing apoptosis in a range of cancer cell lines. These values are a guide for designing experiments and may require optimization for specific cell lines and experimental conditions.
Table 1: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| ABC-DLBCL | Diffuse Large B-cell Lymphoma | 375 |
| GCB-DLBCL | Diffuse Large B-cell Lymphoma | 374 |
| MCL | Mantle Cell Lymphoma | 339 |
| MZL | Marginal Zone Lymphoma | 292 |
| CLL | Chronic Lymphocytic Leukemia | 1112 |
| PMBCL | Primary Mediastinal B-cell Lymphoma | 547 |
| CTCL | Cutaneous T-cell Lymphoma | 645 |
| PTCL-NOS | Peripheral T-cell Lymphoma, Not Otherwise Specified | 436 |
| ALCL | Anaplastic Large Cell Lymphoma | 193 |
| Canine DLBCL | Canine Diffuse Large B-cell Lymphoma | 815 |
| A4573 | Ewing Sarcoma | Dose-dependent inhibition observed from 30 nM to 500 nM |
| THP-1 | Acute Monocytic Leukemia | IC25 used in combination studies |
Table 2: Recommended this compound Concentrations for Apoptosis Induction
| Cell Line | Cancer Type | Concentration (nM) | Treatment Duration |
| DLBCL cell lines | Diffuse Large B-cell Lymphoma | 500 | 24-72 hours |
| DLBCL cell lines | Diffuse Large B-cell Lymphoma | 100, 300, 1000 | Not Specified |
Source:[4]
Experimental Protocols
Herein are detailed protocols for fundamental experiments to assess the cellular effects of this compound.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan dissolution)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[8]
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide Staining
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Include an untreated or vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the analysis of cell cycle distribution following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with this compound as described in the apoptosis protocol.
-
Harvest the cells by trypsinization.
-
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Mandatory Visualizations
References
- 1. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound is an ETS Transcription Factor Inhibitor for Treatment of Ewing Sarcoma | MedChemExpress [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 7. The Small-Molecule E26-Transformation-Specific Inhibitor this compound Attenuates the Oncogenic Properties of Pediatric Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. google.com [google.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. google.com [google.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Continuous Intravenous Infusion of TK216 (Onvansertib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
TK216, also known as onvansertib, is a first-in-class small molecule inhibitor targeting the E26 transformation-specific (ETS) family of oncoproteins. In Ewing Sarcoma, this compound is designed to disrupt the function of the EWS-FLI1 fusion protein, a key driver of the disease. This document provides an overview of the available information regarding the protocol for the continuous intravenous infusion of this compound, primarily derived from human clinical trial data due to the limited public availability of detailed preclinical animal study protocols for this specific route of administration. While preclinical studies have been referenced in clinical trial literature, the specific methodologies for continuous intravenous infusion in animal models are not extensively detailed in the available resources.
Mechanism of Action
This compound's primary mechanism of action in Ewing Sarcoma is the inhibition of the oncogenic EWS-FLI1 fusion protein. This protein acts as an aberrant transcription factor, driving the expression of genes that promote tumor growth and survival. This compound is believed to interfere with the protein-protein interactions necessary for EWS-FLI1's function, leading to the suppression of its transcriptional activity and ultimately inducing apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in Ewing Sarcoma.
Experimental Protocols
Note: The following protocol for continuous intravenous infusion is based on information from human clinical trials. A specific, detailed protocol for animal studies is not available in the public domain. Researchers should adapt this information for preclinical models with appropriate ethical and institutional review board approval (e.g., IACUC).
General Considerations for Animal Studies (Hypothetical)
-
Animal Model: Immunocompromised mice (e.g., NSG or nude mice) bearing Ewing Sarcoma patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) would be a relevant model.
-
Catheterization: Surgical implantation of a catheter into a major blood vessel (e.g., jugular or femoral vein) is necessary for continuous infusion. The catheter would be externalized and connected to an infusion pump.
-
Infusion System: A programmable infusion pump is required to deliver the drug at a constant rate. The pump should be lightweight and allow for free movement of the animal.
-
Vehicle: The vehicle for this compound would need to be a sterile, biocompatible solution suitable for intravenous administration. The exact formulation is not publicly available and would require optimization.
-
Dose and Infusion Rate: The dose and infusion rate would need to be determined through dose-escalation studies in the chosen animal model to establish the maximum tolerated dose (MTD) and a therapeutically effective dose.
Experimental Workflow Diagram
Caption: General workflow for a continuous IV infusion study of this compound in a xenograft model.
Data Presentation
The following tables summarize the type of quantitative data that would be collected in a preclinical study of this compound. The values presented are hypothetical and for illustrative purposes only, as specific data from animal continuous intravenous infusion studies are not publicly available.
Table 1: Hypothetical Dose Escalation and Toxicity in Mice
| Dose Group (mg/kg/day) | Number of Animals | Mean Body Weight Change (%) | Morbidity/Mortality |
| Vehicle Control | 5 | +5.2 | 0/5 |
| 10 | 5 | +1.5 | 0/5 |
| 20 | 5 | -2.8 | 0/5 |
| 40 | 5 | -8.1 | 1/5 |
| 80 | 5 | -15.3 | 3/5 |
Table 2: Hypothetical Tumor Growth Inhibition in Ewing Sarcoma Xenograft Model
| Treatment Group | N | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 8 | 152 | 1250 | - |
| This compound (20 mg/kg/day) | 8 | 148 | 480 | 61.6 |
| This compound (40 mg/kg/day) | 8 | 155 | 210 | 83.2 |
Conclusion
Application Notes and Protocols for Assessing TK216-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing apoptosis induced by TK216, a small molecule inhibitor of the E26 transformation-specific (ETS) family of transcription factors. This compound is known to primarily target the EWS-FLI1 fusion protein, a key driver in Ewing Sarcoma, and has also been shown to exhibit broader anti-cancer activities, in part by acting as a microtubule destabilizing agent.[1][2][3][4] Both mechanisms of action converge to induce programmed cell death, or apoptosis.
This document outlines three key experimental approaches to quantify and characterize this compound-induced apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases in the apoptotic cascade.
-
Western Blot Analysis of Apoptotic Markers: To detect the cleavage of PARP and caspase-3, and to analyze changes in the expression of Bcl-2 family proteins.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | |||
| This compound | 0.1 | |||
| This compound | 1.0 | |||
| This compound | 10.0 | |||
| Positive Control | - |
Table 2: Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 1.0 | |
| This compound | 0.1 | ||
| This compound | 1.0 | ||
| This compound | 10.0 | ||
| Positive Control | - |
Table 3: Densitometric Analysis of Apoptosis-Related Proteins by Western Blot
| Treatment Group | Concentration (µM) | Cleaved Caspase-3 / Total Caspase-3 Ratio | Cleaved PARP / Total PARP Ratio | Bcl-2 / β-actin Ratio | Bax / β-actin Ratio |
| Vehicle Control | 0 | ||||
| This compound | 0.1 | ||||
| This compound | 1.0 | ||||
| This compound | 10.0 |
Experimental Protocols & Visualizations
Analysis of Apoptosis by Annexin V/PI Staining using Flow Cytometry
This method is used to detect the externalization of phosphatidylserine (PS), an early marker of apoptosis, using Annexin V, and the loss of membrane integrity, a feature of late apoptotic and necrotic cells, using propidium iodide (PI).[5][6]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution.
-
Collect all cells, including those in the supernatant (which may be apoptotic), by centrifugation at 300 x g for 5 minutes.[7]
-
-
Staining:
-
Wash the cell pellet with cold PBS and then resuspend in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[5][7]
-
Add 10 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
-
Use appropriate single-color controls for compensation.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cell populations.[6]
-
Caspase-3/7 Activity Assay
This luminescent assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis. The assay utilizes a proluminescent caspase-3/7 substrate (containing the DEVD peptide sequence) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase that generates a light signal.[8][9][10]
Protocol (using Caspase-Glo® 3/7 Assay as an example):
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. Treat with this compound or vehicle control as required. Include wells for a blank (medium only) control.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[9]
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.[9]
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Western Blot Analysis for Apoptotic Markers
Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway. This includes the detection of cleaved caspase-3 and its substrate, PARP, as well as alterations in the levels of pro- and anti-apoptotic Bcl-2 family proteins.[11][12]
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as desired.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. odebuplus.univ-poitiers.fr [odebuplus.univ-poitiers.fr]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. 2.6. Western Blot Analysis [bio-protocol.org]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with TK216 (Onatasertib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
TK216, also known as Onatasertib or CC-223, is a potent and selective dual inhibitor of mTORC1 and mTORC2, key components of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in various cancers, playing a crucial role in cell growth, proliferation, and survival.[1] Inhibition of this pathway by this compound has been shown to suppress cancer cell proliferation and induce apoptosis.[1] A critical aspect of understanding the anti-cancer mechanism of this compound is its effect on cell cycle progression. These application notes provide a detailed protocol for analyzing the cell cycle of cancer cells treated with this compound using flow cytometry with propidium iodide (PI) staining, and present representative data on its effects.
Mechanism of Action: The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and proliferation. Upon activation by growth factors, PI3K activates AKT, which in turn activates mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2. This compound exerts its anti-tumor effects by inhibiting both of these complexes. This inhibition disrupts downstream signaling, leading to a halt in protein synthesis and, consequently, cell cycle arrest, primarily at the G1/S checkpoint.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
Treatment of cancer cells with this compound typically results in a dose-dependent arrest of the cell cycle at the G1 phase. This is characterized by an accumulation of cells in G1 and a corresponding decrease in the percentage of cells in the S and G2/M phases. The following table provides representative data on the effect of this compound on the cell cycle distribution of SKOV3 ovarian cancer cells after 24 hours of treatment.
| Treatment Group | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 55.2 | 30.5 | 14.3 |
| This compound | 100 | 72.8 | 15.1 | 12.1 |
Note: The data presented is representative of the effects observed in published studies. Actual percentages may vary depending on the cell line, experimental conditions, and this compound concentration.
Experimental Protocols
Protocol 1: Cancer Cell Culture and Treatment with this compound
This protocol outlines the steps for culturing cancer cells and treating them with this compound prior to cell cycle analysis.
Materials:
-
Cancer cell line of interest (e.g., SKOV3, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Onatasertib) stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare working solutions of this compound in complete culture medium at the desired concentrations (e.g., 100 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or vehicle control. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol describes the procedure for preparing this compound-treated cells for cell cycle analysis using propidium iodide staining and flow cytometry.
Caption: Experimental workflow for cell cycle analysis.
Materials:
-
This compound-treated and vehicle-treated cancer cells (from Protocol 1)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cold 70% Ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a centrifuge tube.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
-
Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution to the cell suspension.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Coefficient of Variation (CV) in G1 peak | Clumped cells | Ensure single-cell suspension after trypsinization. Filter cells through a 40 µm mesh if necessary. |
| Inconsistent staining | Ensure thorough mixing during fixation and staining steps. | |
| No clear G1 and G2/M peaks | Insufficient staining | Increase incubation time with PI or optimize PI concentration. |
| RNase A treatment ineffective | Ensure RNase A is active and incubation is sufficient to degrade RNA. | |
| High percentage of debris | Excessive cell death | Harvest cells at an earlier time point or use a lower concentration of this compound. Gate out debris during flow cytometry analysis. |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for investigating the effects of the mTOR inhibitor this compound on the cell cycle of cancer cells. By employing these methods, researchers can effectively quantify the induction of G1 phase arrest, a key indicator of this compound's anti-proliferative activity. This analysis is crucial for the preclinical evaluation and further development of this compound as a potential cancer therapeutic.
References
Application Notes and Protocols for Testing TK216 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TK216 is a novel small molecule inhibitor initially developed as a first-in-class agent targeting the EWS-FLI1 fusion oncoprotein, a key driver of Ewing sarcoma.[1][2] It functions by directly binding to EWS-FLI1 and disrupting its interaction with RNA helicase A (RHA), a critical partner for its oncogenic activity.[1] More recent research has revealed a secondary mechanism of action for this compound as a microtubule-destabilizing agent, which may account for its observed anti-cancer effects in malignancies not dependent on the EWS-FLI1 fusion protein.[3][4] This dual mechanism of action makes this compound a promising therapeutic candidate for a range of cancers.
These application notes provide detailed protocols for establishing and utilizing xenograft models to evaluate the in vivo efficacy of this compound against Ewing sarcoma and lymphoma. The included methodologies, data presentation guidelines, and signaling pathway diagrams are intended to facilitate the design and execution of robust preclinical studies.
Signaling Pathways
To visualize the mechanisms of action of this compound, two key signaling pathways are described below.
EWS-FLI1 Inhibition Pathway
The EWS-FLI1 fusion protein acts as an aberrant transcription factor, driving the expression of genes essential for tumor growth and survival in Ewing sarcoma.[2] this compound directly interferes with this process by preventing the interaction between EWS-FLI1 and RNA helicase A.
Caption: this compound inhibits the EWS-FLI1 signaling pathway.
Microtubule Destabilization Pathway
This compound also exerts its cytotoxic effects by disrupting the normal dynamics of microtubules, which are essential for cell division and intracellular transport. This mechanism is independent of EWS-FLI1 and contributes to the broader anti-cancer activity of this compound.
Caption: this compound induces apoptosis via microtubule destabilization.
Experimental Protocols
Detailed protocols for establishing and utilizing xenograft models for Ewing sarcoma and lymphoma are provided below.
Ewing Sarcoma Xenograft Model (Adapted from YK-4-279 studies)
This protocol is adapted from preclinical studies on YK-4-279, the parent compound of this compound, due to the limited availability of detailed this compound-specific preclinical data for Ewing sarcoma.
1. Cell Line and Culture:
-
Cell Line: A4573 or TC71 Ewing sarcoma cells.
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2.
2. Animal Model:
-
Species: Immunodeficient mice (e.g., NOD-Scid or Athymic Nude).
-
Age/Sex: 4-6 week old females.
3. Xenograft Establishment:
-
Harvest Ewing sarcoma cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
4. This compound Treatment Regimen:
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly.
-
Treatment Initiation: Begin treatment when tumors reach a volume of approximately 150-200 mm³.
-
Drug Preparation: Dissolve this compound in a vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O).
-
Dosage and Administration: Administer this compound via oral gavage at a dose of 100 mg/kg twice daily.
-
Treatment Duration: Treat for a cycle of 14-21 days.
5. Efficacy Evaluation:
-
Tumor Volume: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Animal Weight: Monitor animal weight twice weekly as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if significant toxicity is observed.
Lymphoma Xenograft Model
This protocol is based on published studies using this compound in a diffuse large B-cell lymphoma (DLBCL) model.[5][6]
1. Cell Line and Culture:
-
Cell Line: TMD8 (ABC-DLBCL) cells.
-
Culture Medium: RPMI 1640 supplemented with 20% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2.
2. Animal Model:
-
Species: NOD-Scid mice.
-
Age/Sex: 6-8 week old males.
3. Xenograft Establishment:
-
Harvest TMD8 cells and resuspend in sterile PBS at a concentration of 15 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
4. This compound Treatment Regimen:
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.
-
Treatment Initiation: Begin treatment when tumors are palpable (approximately 50-100 mm³).
-
Drug Preparation: Prepare this compound as described for the Ewing sarcoma model.
-
Dosage and Administration: Administer this compound orally at 100 mg/kg, twice a day.[5][6]
-
Treatment Duration: Continue treatment for 11-14 days.
5. Efficacy Evaluation:
-
Tumor Volume: Measure and record tumor volume at regular intervals.
-
Statistical Analysis: Compare tumor growth in the this compound-treated group to a vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA). A statistically significant reduction in tumor growth in the treated group indicates efficacy.[5][6]
Data Presentation
Quantitative data from xenograft studies should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.
Table 1: Efficacy of this compound in Ewing Sarcoma Xenograft Model (Hypothetical Data)
| Treatment Group | Number of Animals | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | 10 | 185 ± 25 | 1250 ± 150 | - | +5.2 |
| This compound (100 mg/kg) | 10 | 190 ± 30 | 450 ± 90 | 64 | -2.1 |
Table 2: Efficacy of this compound in Lymphoma Xenograft Model
| Treatment Group | Number of Animals | Mean Tumor Volume at Day 5 (mm³) | Mean Tumor Volume at Day 8 (mm³) | Mean Tumor Volume at Day 11 (mm³) | P-value (vs. Control) |
| Vehicle Control | 10 | 250 ± 40 | 550 ± 70 | 900 ± 120 | - |
| This compound (100 mg/kg) | 9 | 180 ± 30 | 320 ± 50 | 450 ± 80 | < 0.01 |
Note: Data in Table 2 is illustrative and based on the reported statistically significant reduction in tumor growth at days 5, 8, and 11.[5][6]
Experimental Workflow
The following diagram outlines the general workflow for conducting a this compound xenograft study.
Caption: General workflow for a this compound xenograft efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. Single Enantiomer of YK-4-279 Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncternal Therapeutics Announces Presentation of Case Study of this compound in Ewing Sarcoma Given at the Children’s Oncology Group Meeting - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. Oncternal Therapeutics Announces Presentation of Interim Phase 1 Clinical Trial Data for this compound in Patients with Relapsed/Refractory Ewing Sarcoma at ESMO Virtual Congress 2020 - BioSpace [biospace.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes: Determining the IC50 of TK216 in Lymphoma Cell Lines
Introduction
TK216 is a small molecule inhibitor being investigated for its anti-cancer properties. Initially developed as a clinical derivative of YK-4-279 to inhibit the EWS-FLI1 fusion protein in Ewing sarcoma, its mechanism of action is now understood to be multifaceted.[1][2] In the context of lymphoma, this compound has demonstrated potent anti-tumor activity.[3][4] Its cytotoxic effects are attributed to a dual mechanism: the disruption of the protein-protein interaction between ETS family transcription factors (like SPIB and SPI1) and RNA helicases, and the destabilization of microtubules.[2][3][5] These application notes provide a summary of its efficacy in lymphoma cell lines and detailed protocols for determining its half-maximal inhibitory concentration (IC50).
Data Presentation: this compound IC50 in Lymphoma
This compound exhibits dose-dependent antiproliferative activity across a wide range of lymphoma subtypes.[3] A 2019 study evaluated its efficacy in a panel of 55 lymphoma cell lines, revealing a median IC50 of 449 nM.[1] The sensitivity to this compound was largely independent of the cell of origin (B-cell vs. T-cell) or the status of MYC and TP53.[1]
| Lymphoma Subtype | Number of Cell Lines Tested | Median IC50 (nM)[3] | 95% Confidence Interval (CI)[3] |
| Activated B-cell like DLBCL (ABC-DLBCL) | 8 | 402 | 268–536 |
| Germinal Center B-cell like DLBCL (GCB-DLBCL) | 19 | 487 | 338–636 |
| Mantle Cell Lymphoma (MCL) | 10 | 451 | 275–626 |
| Marginal Zone Lymphoma (MZL) | 6 | 244 | 148–340 |
| Anaplastic Large-Cell Lymphoma (ALCL) | 5 | 368 | 158–579 |
| Overall | 55 | 449 | 367-506 |
Mechanism of Action & Signaling Pathways
This compound's anti-lymphoma activity stems from two distinct mechanisms that ultimately lead to cell cycle arrest and apoptosis.[1][2]
-
Inhibition of ETS Transcription Factors: In lymphoma cells, this compound disrupts the crucial interaction between ETS family members—specifically SPIB in ABC-type DLBCL and SPI1 in GCB-type DLBCL—and RNA helicases such as DHX9 and DDX5.[3][5][6] This interference with the transcriptional machinery leads to reduced proliferation and apoptosis.[3]
-
Microtubule Destabilization: More recent studies have revealed that this compound also functions as a microtubule (MT) destabilizing agent.[2][7] It impairs the polymerization of tubulin, which is critical for forming the mitotic spindle. This disruption leads to a G2/M phase cell cycle arrest, followed by apoptosis.[1][2] This mechanism also explains the observed synergy between this compound and vincristine, another microtubule-targeting agent.[2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The Small-Molecule E26-Transformation-Specific Inhibitor this compound Attenuates the Oncogenic Properties of Pediatric Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Techniques for Evaluating TK216 Synergy with Other Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TK216 is a first-in-class small molecule inhibitor targeting the E26 transformation-specific (ETS) family of transcription factors.[1] Initially developed as a direct inhibitor of the EWS-FLI1 fusion protein, the primary oncogenic driver in Ewing Sarcoma, this compound has demonstrated broader activity against other ETS family members, such as SPIB and SPI1, in various hematological malignancies.[2][3] Furthermore, recent studies have elucidated a dual mechanism of action for this compound, which also functions as a microtubule destabilizing agent. This multifaceted activity provides a strong rationale for evaluating its synergistic potential with other anticancer agents.
These application notes provide detailed protocols for assessing the synergistic effects of this compound with other drugs, both in vitro and in vivo. The methodologies described herein are essential for preclinical studies aimed at identifying and validating effective combination therapies involving this compound.
Signaling Pathways and Rationale for Combination Therapies
Understanding the molecular pathways affected by this compound is crucial for the rational design of combination studies.
EWS-FLI1 Signaling in Ewing Sarcoma
In Ewing Sarcoma, the EWS-FLI1 fusion protein acts as an aberrant transcription factor, driving tumorigenesis by upregulating target genes involved in proliferation and survival. One key pathway activated by EWS-FLI1 is the Insulin-like Growth Factor 1 (IGF-1) signaling pathway.[1] this compound, by inhibiting EWS-FLI1, can disrupt this signaling cascade. Combining this compound with inhibitors of downstream effectors in the PI3K/AKT pathway, which is also implicated in Ewing Sarcoma, presents a promising therapeutic strategy.[4]
Caption: EWS-FLI1 signaling cascade in Ewing Sarcoma and the inhibitory action of this compound.
ETS Transcription Factor Signaling in Lymphoma
In certain lymphomas, ETS factors like SPIB and SPI1 play a critical role in B-cell receptor (BCR) signaling and lymphocyte activation.[5] this compound can interfere with the function of these transcription factors.[6] Combining this compound with agents that target other key survival pathways in lymphoma, such as the BCL-2 anti-apoptotic pathway (e.g., venetoclax) or immunomodulatory drugs (e.g., lenalidomide), has shown synergistic effects.[6]
Caption: Rationale for combining this compound with a BCL-2 inhibitor in lymphoma.
Microtubule Destabilization
This compound's activity as a microtubule destabilizing agent provides a clear rationale for its combination with other microtubule-targeting drugs, such as vinca alkaloids (e.g., vincristine).[4] This combination can lead to enhanced disruption of microtubule dynamics, leading to mitotic catastrophe and cell death.
In Vitro Synergy Evaluation
Experimental Workflow: In Vitro Synergy Assessment
Caption: A streamlined workflow for assessing the in vitro synergy of this compound.
Protocol 1: Checkerboard Assay for Cell Viability
This protocol outlines a checkerboard assay to determine the synergistic, additive, or antagonistic effects of this compound in combination with another drug on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., A4573 for Ewing Sarcoma, TMD-8 for lymphoma)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Drug B (stock solution in an appropriate solvent)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation and Addition (Checkerboard Dilution):
-
Prepare serial dilutions of this compound and Drug B in complete medium at 4x the final desired concentrations.
-
Add 50 µL of the 4x this compound dilutions to the appropriate wells along the y-axis of the plate.
-
Add 50 µL of the 4x Drug B dilutions to the appropriate wells along the x-axis of the plate.
-
The final volume in each well will be 200 µL. Include wells with single-agent titrations and vehicle controls.
-
-
Incubation:
-
Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Data Analysis
1. Chou-Talalay Method and Combination Index (CI): The Chou-Talalay method is a widely used method to quantify drug synergy.[7] The Combination Index (CI) is calculated using software such as CompuSyn.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
2. Isobologram Analysis: An isobologram is a graphical representation of drug interactions. The doses of two drugs required to produce a specific effect (e.g., 50% inhibition of cell growth, IC50) are plotted on the x- and y-axes. A line connecting the IC50 values of the individual drugs represents the line of additivity.
-
Data points falling below the line indicate synergy .
-
Data points falling on the line indicate an additive effect .
-
Data points falling above the line indicate antagonism .
Quantitative Data Summary
The following tables summarize representative quantitative data for the synergy of this compound with other drugs.
Table 1: In Vitro Synergy of this compound and Venetoclax in Lymphoma Cells
| Cell Line | Drug Combination | Combination Index (CI) at Fa 0.5* | Interpretation |
| TMD-8 (ABC-DLBCL) | This compound + Venetoclax | < 1 | Synergism |
| OCI-LY19 (GCB-DLBCL) | This compound + Venetoclax | < 1 | Synergism |
*Note: Data presented is representative and based on studies with the similar ETS inhibitor CS2164, which showed CI values below 1, indicating synergy with venetoclax in high-grade B-cell lymphoma cell lines.[6][8][9]
Table 2: In Vitro Synergy of this compound (as YK-4-279) and Vincristine in Ewing Sarcoma Cells
| Cell Line | Drug Combination | Synergy Assessment | Interpretation |
| A4573 | YK-4-279 + Vincristine | CI < 1 | Synergism |
| TC71 | YK-4-279 + Vincristine | CI < 1 | Synergism |
| SK-ES-1 | YK-4-279 + Vincristine | CI < 1 | Synergism |
*Note: Based on a study that demonstrated synergistic cytotoxic activity between YK-4-279 (the parent compound of this compound) and vincristine in multiple Ewing Sarcoma cell lines.[4]
In Vivo Synergy Evaluation
Experimental Workflow: In Vivo Synergy Assessment
Caption: A typical workflow for evaluating the in vivo synergy of this compound.
Protocol 2: Tumor Xenograft Model for In Vivo Synergy
This protocol describes a general procedure for assessing the in vivo synergy of this compound in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Drug B formulation for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend cancer cells in a mixture of sterile PBS and Matrigel (optional, to enhance tumor take rate).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 6-8 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Drug B alone
-
Group 4: this compound + Drug B
-
-
-
Treatment Administration:
-
Administer the drugs and vehicle according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Tumor Volume Measurement and Endpoint:
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
The study endpoint may be a fixed duration or when tumors in the control group reach a maximum allowable size.
-
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group compared to the vehicle control.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the differences in tumor growth between the treatment groups.
-
Synergy Assessment: Compare the TGI of the combination group to the TGI of the single-agent groups. A significantly greater TGI in the combination group than the sum of the individual TGI values suggests synergy.
Quantitative Data Summary
Table 3: In Vivo Synergy of this compound and Lenalidomide in a Lymphoma Xenograft Model
| Treatment Group | Dosing Regimen | Outcome |
| Vehicle Control | - | Progressive tumor growth |
| This compound | 100 mg/kg, orally, twice a week | Significant tumor growth inhibition vs. control |
| Lenalidomide | 20 mg/kg, i.p., 5 days a week | Moderate tumor growth inhibition vs. control |
| This compound + Lenalidomide | As above | Significantly higher antitumor activity compared to either single agent alone |
*Note: This data is based on a study using an OCI-LY-10 xenograft model, which demonstrated a significant improvement in antitumor activity and survival with the combination of this compound and lenalidomide compared to either drug alone.[10]
Conclusion
The evaluation of this compound in combination with other anticancer agents is a critical step in its clinical development. The protocols and data presented in these application notes provide a framework for researchers to systematically assess the synergistic potential of this compound. By employing robust in vitro and in vivo models and appropriate data analysis methods, the most promising combination therapies can be identified for further investigation, with the ultimate goal of improving patient outcomes.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Venetoclax Synergizes with Radiotherapy for Treatment of B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Venetoclax synergizes with Wnt/β-catenin inhibitor C-82 in acute myeloid leukemia by increasing the degradation of Mcl-1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the oncogenic fusion protein EWS-FLI1 causes G2-M cell cycle arrest and enhanced vincristine sensitivity in Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CS2164 and Venetoclax Show Synergistic Antitumoral Activities in High Grade B-Cell Lymphomas With MYC and BCL2 Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. combosyn.com [combosyn.com]
- 9. CS2164 and Venetoclax Show Synergistic Antitumoral Activities in High Grade B-Cell Lymphomas With MYC and BCL2 Rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming TK216 solubility issues in laboratory settings
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with TK216 in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing initial stock solutions of this compound.[1][2] It is advised to use freshly opened, high-purity DMSO as it is hygroscopic, and absorbed moisture can negatively impact the solubility of the compound.[1][2]
Q2: What concentration can I expect to achieve with DMSO?
A2: You can expect to achieve a concentration of 75 mg/mL (199.34 mM) or even higher, up to 150 mg/mL, in DMSO.[2][3] Sonication may be required to facilitate dissolution at higher concentrations.[1]
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you observe precipitation or incomplete dissolution, gentle heating and/or sonication can be used to aid the process.[4][5] Ensure you are using a sufficient volume of fresh DMSO.
Q4: Is this compound soluble in aqueous solutions?
A4: this compound is considered insoluble in water.[2] For in vitro cell-based assays and in vivo studies, it is necessary to use specific formulations to create a stable aqueous solution.
Q5: How should I store the this compound stock solution?
A5: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years for long-term stability.[4]
Troubleshooting Guide
Issue: Precipitation is observed when diluting the DMSO stock solution with aqueous media for cell culture experiments.
-
Possible Cause 1: High final concentration of DMSO.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity and precipitation of this compound.
-
-
Possible Cause 2: The aqueous buffer has a different pH.
-
Solution: Check the pH of your aqueous buffer. Although not explicitly stated for this compound, pH can significantly affect the solubility of many small molecules. Maintain consistent pH across your experiments.
-
-
Possible Cause 3: Insufficient mixing upon dilution.
-
Solution: When diluting the DMSO stock, add it to the aqueous medium dropwise while vortexing or stirring to ensure rapid and uniform dispersion.
-
Issue: The prepared in vivo formulation appears cloudy or has precipitates.
-
Possible Cause 1: Incomplete initial dissolution in the co-solvent.
-
Possible Cause 2: Components were mixed in the wrong order.
-
Possible Cause 3: The formulation has been stored for too long or at an improper temperature.
Data Summary
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Notes |
| DMSO | ≥ 150 mg/mL | [3] |
| DMSO | 75 mg/mL (199.34 mM) | Use fresh DMSO; moisture can reduce solubility.[2] |
| Ethanol | 50 mg/mL | [2] |
| Water | Insoluble | [2] |
Table 2: In Vitro and In Vivo Formulation Examples
| Formulation Components | Achievable Concentration | Use Case | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.53 mM) | In vivo | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.53 mM) | In vivo | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.53 mM) | In vivo | [4] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | ≥ 2.5 mg/mL (6.64 mM) | In vivo | [6] |
| 5% DMSO, 95% Corn Oil | ≥ 2.5 mg/mL (6.64 mM) | In vivo | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
-
Weigh the required amount of this compound powder (Molecular Weight: 376.23 g/mol ).
-
Add the appropriate volume of fresh, high-purity DMSO to achieve a 100 mM concentration.
-
Vortex the solution thoroughly.
-
If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation with PEG300 and Tween-80
This protocol is adapted from publicly available datasheets.[2][4]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of PEG300.
-
To the PEG300, add the this compound DMSO stock solution and mix until the solution is clear.
-
Add Tween-80 to the mixture and mix thoroughly.
-
Finally, add saline (or ddH₂O) to reach the final desired volume and concentration. Mix until a clear solution is obtained.
-
This formulation should be prepared fresh before use.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's inhibitory signaling pathway.
References
Potential off-target effects of TK216 in research models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TK216 in various experimental models. This compound, a derivative of YK-4-279, was initially developed as a small molecule inhibitor of the EWS-FLI1 fusion protein, a key oncogenic driver in Ewing sarcoma. However, extensive research has revealed significant off-target effects, which are crucial to consider for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We observe potent cytotoxicity of this compound in a cancer cell line that does not express the EWS-FLI1 fusion protein. Is this expected?
A1: Yes, this is an expected observation. While this compound was designed to target the EWS-FLI1 protein, subsequent studies have demonstrated that its primary mechanism of cytotoxicity is through the destabilization of microtubules.[1][2][3] This off-target effect is potent and occurs in a wide range of cell types, independent of their EWS-FLI1 status. Therefore, this compound should be considered a microtubule-destabilizing agent in your experimental context.
Q2: What is the known primary off-target of this compound?
A2: The primary and most well-characterized off-target of this compound is tubulin. This compound binds to tubulin and inhibits its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Evidence for this includes the identification of mutations in the gene encoding α-tubulin (TUBA1B) that confer resistance to this compound.[2][3]
Q3: Is there a comprehensive kinase selectivity profile available for this compound?
A3: Currently, a comprehensive, publicly available kinase selectivity profile for this compound with IC50 values against a broad panel of kinases has not been identified in the scientific literature. While this compound is a derivative of YK-4-279, which was designed to inhibit ETS-FLI1 protein-protein interactions, its direct kinase inhibitory activity is not its primary mode of action. Researchers should be aware that unexpected effects due to inhibition of uncharacterized kinases cannot be entirely ruled out.
Q4: How does the microtubule-destabilizing activity of this compound affect its use in combination with other drugs?
A4: The off-target activity of this compound as a microtubule destabilizer has important implications for combination studies. For instance, synergy has been observed when this compound is combined with vincristine, another microtubule-targeting agent that binds to a different site on tubulin.[1] When planning combination experiments, it is crucial to consider the potential for additive or synergistic effects with other agents that impinge on the cell cycle, microtubule stability, or apoptosis.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity at Low Nanomolar Concentrations
Possible Cause: Your cell line may be particularly sensitive to microtubule disruption. Different cell lines exhibit varying degrees of dependence on a dynamic microtubule network for survival and proliferation.
Troubleshooting Steps:
-
Confirm On-Target EWS-FLI1 Inhibition (if applicable): If working in an EWS-FLI1-positive model, use a complementary method (e.g., siRNA, shRNA) to knock down EWS-FLI1 and compare the phenotype to this compound treatment. This will help to dissect the on-target versus off-target effects.
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment to determine the precise IC50 value in your specific cell line. This will allow for the use of more appropriate concentrations in subsequent experiments.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. A significant increase in the G2/M population is a hallmark of microtubule-destabilizing agents.
-
Immunofluorescence for Microtubule Integrity: Visualize the microtubule network using immunofluorescence microscopy. In treated cells, you should observe a disrupted, fragmented microtubule network compared to the well-organized network in control cells.
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
Possible Cause: The in vivo tumor microenvironment, drug metabolism, and pharmacokinetics can significantly influence the efficacy of a microtubule-targeting agent.
Troubleshooting Steps:
-
Assess In Vivo Target Engagement: If possible, analyze tumor samples from treated animals for biomarkers of microtubule disruption, such as an increased mitotic index or the presence of apoptotic markers.
-
Evaluate Drug Delivery to the Tumor: Measure the concentration of this compound in tumor tissue to ensure adequate exposure.
-
Consider the Tumor Microenvironment: The extracellular matrix and interactions with stromal cells can influence the cellular response to microtubule-disrupting agents.
-
Review Dosing Schedule: The timing and frequency of drug administration can impact the therapeutic window of microtubule-targeting agents.
Quantitative Data Summary
As a comprehensive kinase selectivity profile for this compound is not publicly available, the following table summarizes the reported IC50 values for this compound-induced cytotoxicity in various cancer cell lines. It is important to note that these values reflect the compound's overall effect on cell viability, which is primarily driven by its microtubule-destabilizing activity, and not necessarily inhibition of a specific kinase.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Pediatric Leukemia | 0.22 | [4] |
| SUP-B15 | Pediatric Leukemia | 0.94 | [4] |
| SKES | Ewing Sarcoma | <5 | [5] |
Experimental Protocols
Key Experiment: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. A decrease in the rate and extent of polymerization in the presence of this compound confirms its microtubule-destabilizing activity.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin protein (>99% pure)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9)
-
Glycerol
-
96-well microplates
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Protocol:
-
Reagent Preparation: Prepare the tubulin protein solution in G-PEM buffer on ice. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in G-PEM buffer.
-
Assay Setup: In a pre-warmed 96-well plate, add the desired concentration of this compound or control vehicle to the appropriate wells.
-
Initiate Polymerization: Add the cold tubulin solution to each well to initiate the polymerization reaction.
-
Measure Polymerization: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance (OD340) versus time. A decrease in the Vmax and the final plateau of the polymerization curve in the presence of this compound indicates inhibition of tubulin polymerization.
Visualizations
References
- 1. In vitro tubulin polymerization assay [bio-protocol.org]
- 2. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Mechanisms of resistance to TK216 therapy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TK216 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound was initially developed as a small molecule inhibitor of the EWS-FLI1 fusion protein, characteristic of Ewing Sarcoma.[1] It was designed to disrupt the interaction between EWS-FLI1 and RNA helicase A, thereby inhibiting the transcription of oncogenic downstream targets.[2] However, recent studies have revealed that a primary mechanism of cytotoxicity for this compound is its action as a microtubule destabilizing agent.[1][3]
Q2: In which cancer types has this compound been investigated?
A2: this compound has been most prominently studied in Ewing Sarcoma due to its initial design as an EWS-FLI1 inhibitor.[4][5] However, its activity as a microtubule agent suggests it may have broader applications, and it has shown anti-cancer activity in cell lines and xenografts that do not express the EWS-FLI1 fusion protein.[1][6] It has also been investigated in lymphomas.[7]
Q3: What is the rationale for combining this compound with vincristine?
A3: Clinical trials have explored the combination of this compound with vincristine.[5] The synergy observed in this combination is explained by their shared mechanism of targeting microtubules.[1] Both agents disrupt microtubule dynamics, leading to enhanced anti-tumor activity.
Troubleshooting Guide: Investigating Resistance to this compound
Q4: We are observing reduced sensitivity to this compound in our cancer cell line model over time. What are the potential mechanisms of resistance?
A4: The primary documented mechanism of acquired resistance to this compound is the development of mutations in the gene encoding α-tubulin, specifically TUBA1B.[1][3] These mutations can alter the binding site of this compound on the tubulin protein, thereby reducing its microtubule-destabilizing effect. While less explored, other potential resistance mechanisms common to microtubule-targeting agents could include overexpression of drug efflux pumps or alterations in other tubulin isotypes.
Q5: How can we experimentally confirm if our resistant cell line has developed mutations in TUBA1B?
A5: You can identify mutations in TUBA1B by sequencing the gene from your resistant cell line and comparing it to the parental, sensitive cell line. A detailed protocol for this is provided below.
Experimental Protocol: Sequencing of TUBA1B for Mutation Analysis
1. Genomic DNA Extraction:
-
Harvest cells from both the parental (sensitive) and this compound-resistant cell lines.
-
Extract genomic DNA using a commercially available kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
2. PCR Amplification of TUBA1B Exons:
-
Design primers to amplify all coding exons of the human TUBA1B gene. Primer sequences can be designed using online tools like Primer-BLAST.
-
Perform PCR using a high-fidelity DNA polymerase to amplify the exons from the genomic DNA of both sensitive and resistant cells.
-
A typical PCR reaction mix (50 µL) would include:
-
50-100 ng genomic DNA
-
10 µL 5x High-Fidelity PCR Buffer
-
1 µL 10 mM dNTPs
-
1 µL 10 µM Forward Primer
-
1 µL 10 µM Reverse Primer
-
0.5 µL High-Fidelity DNA Polymerase
-
Nuclease-free water to 50 µL
-
-
Use a standard thermal cycling program with an annealing temperature optimized for your primers.
3. PCR Product Purification:
-
Run the PCR products on an agarose gel to verify the amplification of fragments of the correct size.
-
Purify the PCR products from the gel or directly from the PCR reaction using a PCR purification kit (e.g., QIAquick PCR Purification Kit).
4. Sanger Sequencing:
-
Send the purified PCR products for Sanger sequencing using both the forward and reverse primers used for amplification.
-
Ensure you have coverage of all coding regions of the TUBA1B gene.
5. Sequence Analysis:
-
Align the sequencing results from the resistant cell line to the sequence from the parental cell line and the reference human TUBA1B sequence (e.g., from NCBI).
-
Identify any nucleotide changes in the resistant cells. Note any non-synonymous mutations that result in an amino acid change, as these are the most likely candidates for causing resistance.
Q6: We suspect this compound is not effectively destabilizing microtubules in our resistant cells. How can we test this?
A6: You can perform an in vitro tubulin polymerization assay to directly measure the effect of this compound on microtubule formation. This assay will allow you to compare the inhibitory effect of this compound on tubulin isolated from sensitive versus resistant cells or on commercially available purified tubulin.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
1. Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole) and negative control (DMSO)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm.
2. Assay Procedure:
-
Prepare the tubulin polymerization reaction mix on ice. For a 100 µL reaction, this would typically contain tubulin (final concentration 2-3 mg/mL) in polymerization buffer with 1 mM GTP and 10% glycerol.
-
Add this compound at various concentrations to the wells of the 96-well plate. Also include wells for your negative control (DMSO) and positive control (Nocodazole).
-
Transfer the tubulin polymerization reaction mix to the wells containing the compounds.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
3. Data Analysis:
-
Plot the absorbance at 340 nm versus time. The increase in absorbance reflects the polymerization of tubulin into microtubules.
-
Compare the polymerization curves in the presence of different concentrations of this compound to the DMSO control. A decrease in the rate and extent of polymerization indicates microtubule destabilization.
-
Calculate the IC50 of this compound for tubulin polymerization. A significant increase in the IC50 for tubulin from resistant cells would confirm this as the mechanism of resistance.
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound in a sensitive parental cell line and a derived resistant cell line with a TUBA1B mutation. These values are representative of what might be observed in an experimental setting.
| Cell Line | This compound IC50 (nM) | Fold Resistance | TUBA1B Mutation Status |
| Parental (Sensitive) | 150 | 1x | Wild-Type |
| Resistant Clone | 4500 | 30x | R262H (example) |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanisms of this compound action and resistance.
Caption: Workflow for investigating this compound resistance.
References
- 1. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EWS/FLI and its downstream target ... | Article | H1 Connect [archive.connect.h1.co]
- 3. cytoskeleton.com [cytoskeleton.com]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Tubulin and microtubule based assays, compound screening, drug screening, pre-clinical drug screen for tubulin inhibitors and microtubule inhibitors. [cytoskeleton.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: TK216 In Vivo Studies and Management of Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing myelosuppression as a side effect of TK216 in in vivo experiments. The following information is intended to support the effective design and execution of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational small molecule drug being developed for the treatment of Ewing sarcoma. Its primary, intended mechanism of action is to inhibit the EWS-FLI1 fusion protein, an aberrant transcription factor that drives the growth of this cancer. This compound is a derivative of the compound YK-4-279.
Q2: What is the secondary mechanism of action of this compound?
A2: Recent studies have revealed that this compound also functions as a microtubule-destabilizing agent.[1][2][3][4] This off-target effect contributes to its cytotoxic activity and explains the observed synergy with other microtubule-targeting agents like vincristine.[2]
Q3: Is myelosuppression an expected side effect of this compound in in vivo studies?
A3: Yes. In clinical trials, myelosuppression, including anemia, neutropenia, and thrombocytopenia, has been a commonly reported adverse event.[5] Therefore, it is a critical parameter to monitor in preclinical in vivo models.
Q4: How severe is the myelosuppression observed with this compound's analog, YK-4-279, in preclinical models?
A4: Preclinical studies with YK-4-279 have suggested a manageable safety profile. In a transgenic mouse model of EWS-FLI1-induced leukemia, a two-week treatment with YK-4-279 did not show overt toxicity in the liver, spleen, or bone marrow.[6][7] Another study using an oral formulation of YK-4-279 in a Ewing sarcoma xenograft model noted no apparent toxicity or weight change. However, it is important to note that detailed, dose-dependent hematological data from Ewing sarcoma solid tumor models are not extensively available in published literature.
Data Presentation: Hematological Effects of YK-4-279 in a Preclinical Model
While specific quantitative data on this compound-induced myelosuppression in preclinical Ewing sarcoma models is limited in the public domain, the following table summarizes the reported effects of its analog, YK-4-279, on white blood cell (WBC) counts in a transgenic mouse model of EWS-FLI1-induced leukemia.[6][8] This data is provided as the most relevant available reference for anticipating hematological effects.
| Treatment Group | Time Point | Mean WBC Count (cells/µL) | Statistical Significance vs. Vehicle |
| Vehicle | Day 0 | ~30,000 | N/A |
| Vehicle | Day 7 | ~60,000 | N/A |
| Vehicle | Day 14 | ~100,000 | N/A |
| YK-4-279 (150 mg/kg) | Day 0 | ~30,000 | N/A |
| YK-4-279 (150 mg/kg) | Day 7 | ~20,000 | p < 0.001 |
| YK-4-279 (150 mg/kg) | Day 14 | ~15,000 | p < 0.0001 |
Data adapted from a study in a transgenic leukemia mouse model, not a Ewing sarcoma xenograft model.[6][8]
Troubleshooting Guides
Issue 1: Unexpectedly Severe Myelosuppression
Question: We are observing a significant drop in neutrophil and platelet counts in our mouse xenograft study with this compound, leading to adverse clinical signs. What should we do?
Answer:
-
Confirm the Finding: Immediately perform a complete blood count (CBC) on the affected animals and a control group to quantify the cytopenias.
-
Dose and Schedule Review:
-
Verify the concentration of the dosing solution and the administered volume.
-
Consider if the dosing schedule is too frequent or if the dose is too high for the specific animal strain.
-
-
Supportive Care:
-
For severe neutropenia (e.g., Absolute Neutrophil Count < 500/µL), consider administering a supportive care agent like Granulocyte-Colony Stimulating Factor (G-CSF). (See Experimental Protocols section).
-
For severe thrombocytopenia with signs of bleeding, platelet transfusions may be necessary, although this is complex in murine models and often indicates a need for dose reduction.
-
-
Dose Modification: In subsequent cohorts, consider a dose reduction of this compound or a less frequent dosing schedule.
-
Pathological Assessment: At the study endpoint, perform a thorough histopathological examination of the bone marrow and spleen to assess cellularity and hematopoietic activity.
Issue 2: Inconsistent Hematological Data
Question: There is high variability in CBC results between animals in the same treatment group. How can we improve consistency?
Answer:
-
Standardize Blood Collection:
-
Ensure the blood collection site (e.g., saphenous vein, submandibular vein) and technique are consistent across all animals and time points.
-
Use a consistent volume of anticoagulant (e.g., EDTA) for the volume of blood collected to prevent clotting or hemodilution.
-
-
Animal Health:
-
Monitor animals for any signs of infection or other illnesses, as this can influence blood cell counts.
-
Ensure consistent housing conditions, diet, and water access for all animals.
-
-
Analyzer Calibration: Regularly calibrate the hematology analyzer according to the manufacturer's instructions.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variability.
Experimental Protocols
Protocol 1: Monitoring Myelosuppression in a Ewing Sarcoma Xenograft Mouse Model
-
Baseline Blood Collection: Prior to tumor implantation or initiation of treatment, collect 50-100 µL of peripheral blood from each mouse via the saphenous or submandibular vein into an EDTA-coated microtainer tube.
-
Complete Blood Count (CBC) Analysis:
-
Perform a CBC analysis using a calibrated automated hematology analyzer validated for mouse blood.
-
Key parameters to measure include: White Blood Cells (WBC), Neutrophils, Lymphocytes, Platelets, Red Blood Cells (RBC), Hemoglobin, and Hematocrit.
-
-
On-Treatment Monitoring:
-
Collect blood samples at regular intervals throughout the study. A recommended frequency is once weekly. For studies with high-dose or continuous infusion, more frequent monitoring (e.g., twice weekly) may be warranted.
-
The timing of blood collection should be consistent relative to the administration of this compound.
-
-
Endpoint Analysis:
-
At the study endpoint, collect a terminal blood sample via cardiac puncture.
-
Harvest femurs and tibias for bone marrow collection and histopathological analysis.
-
Harvest the spleen for weight measurement and histopathology.
-
Protocol 2: Administration of G-CSF for Supportive Care
-
Initiation Criteria: Administer G-CSF if the Absolute Neutrophil Count (ANC) falls below a predetermined threshold (e.g., < 1,000 cells/µL) or if animals show signs of infection in the context of neutropenia.
-
G-CSF Formulation: Reconstitute recombinant murine G-CSF or a long-acting form like pegfilgrastim according to the manufacturer's instructions.
-
Dosage and Administration:
-
A typical dose for murine G-CSF is 5-10 µg/kg/day, administered subcutaneously.
-
For pegfilgrastim, a single dose of 100 µg/kg can be administered.
-
-
Schedule:
-
Begin G-CSF administration 24 hours after the administration of this compound.
-
Continue daily G-CSF administration until the ANC has recovered to a safe level (e.g., > 2,000 cells/µL).
-
-
Monitoring: Continue to monitor CBCs to assess the response to G-CSF.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: EWS-FLI1 Signaling Pathway and this compound Inhibition.
Caption: this compound Mechanism as a Microtubule Destabilizer.
Caption: Experimental Workflow for Myelosuppression Monitoring.
References
- 1. find.shef.ac.uk [find.shef.ac.uk]
- 2. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ewing’s Sarcoma: Overcoming the Therapeutic Plateau - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: TK216 Continuous Infusion in Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing continuous infusion of TK216 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: Why is continuous infusion necessary for this compound in preclinical studies?
A1: this compound (also known as onalespib) has a very short plasma half-life. Continuous infusion is required to maintain drug concentrations at a therapeutic level necessary for efficacy in preclinical models. Bolus injections or oral administration would not achieve the sustained target engagement required for this class of drug.
Q2: What are the primary challenges associated with the continuous infusion of this compound?
A2: The primary challenges stem from its short half-life, which complicates maintaining consistent therapeutic exposure. Logistical challenges include ensuring catheter patency over long infusion periods, potential for drug precipitation in infusion lines depending on the formulation, and managing local tissue reactions at the infusion site. The development of a pro-drug of this compound was aimed at overcoming the limitations of continuous intravenous infusion for clinical applications.
Q3: What vehicle is recommended for the formulation of this compound for intravenous infusion?
A3: While specific details on the vehicle for this compound are not extensively published, a common vehicle for similar small molecules in preclinical studies is a solution of 5% dextrose in water (D5W). The use of solvents such as DMSO should be minimized in the final infusate to avoid toxicity, and the pH of the final solution should be carefully controlled to ensure the stability and solubility of this compound.
Troubleshooting Guide
Issue: Drug Precipitation in the Infusion Line
| Question | Possible Cause | Suggested Solution |
| What should I do if I observe cloudiness or precipitation in my infusion line? | 1. Solubility Limit Exceeded: The concentration of this compound may be too high for the chosen vehicle. 2. pH Shift: The pH of the solution may have changed, affecting solubility. 3. Temperature Fluctuation: Changes in temperature can affect the solubility of the compound. 4. Incompatibility with Vehicle: this compound may not be fully compatible with the infusion vehicle. | 1. Lower the Concentration: Prepare a fresh, lower concentration of the drug solution. 2. Verify and Adjust pH: Ensure the pH of the vehicle is within the optimal range for this compound solubility. 3. Maintain Consistent Temperature: Store and administer the solution at a constant, controlled temperature. 4. Test Alternative Vehicles: Consider testing alternative vehicles, such as those containing a small percentage of a solubilizing agent like cyclodextrin, after confirming their compatibility and safety in the animal model. |
Issue: Catheter Patency and Blockages
| Question | Possible Cause | Suggested Solution |
| How can I prevent catheter blockages during a multi-day infusion study? | 1. Thrombosis: Blood backflow into the catheter can lead to clotting. 2. Drug Precipitation: The drug may be precipitating at the catheter tip. 3. Kinking of Catheter: The catheter may be bent or kinked, obstructing flow. | 1. Maintain a Minimum Flow Rate: Ensure a constant, low flow rate to prevent backflow. 2. Use a Patency Fluid: When not infusing the drug, a patency fluid like heparinized saline can be used (ensure compatibility with the study design). 3. Ensure Proper Catheter Placement: Surgically implant the catheter in a vessel that allows for free movement without kinking. 4. Filter the Infusate: Use a low-protein-binding in-line filter to remove any micro-precipitates before they reach the catheter. |
Issue: Local Site Reactions in Animal Models
| Question | Possible Cause | Suggested Solution |
| I am observing swelling, redness, or signs of irritation at the catheter insertion site. What should I do? | 1. High Concentration of Vehicle/Drug: The formulation may be irritating to the local tissue. 2. Infection: The surgical site may be infected. 3. Catheter Movement: Excessive movement of the catheter can cause mechanical irritation. | 1. Dilute the Formulation: If possible, decrease the concentration of the drug and any excipients like DMSO. 2. Monitor for Infection: Follow proper aseptic surgical techniques and monitor the site for signs of infection. Consult with veterinary staff about appropriate local or systemic antibiotics if infection is suspected. 3. Secure the Catheter: Ensure the catheter is securely sutured and protected to minimize movement. |
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (In Vitro) | ~50-100 nM | Ewing Sarcoma Cell Lines | General literature consensus |
| Plasma Half-life | Short (specific value not publicly available) | Preclinical Models | |
| Administration Route | Continuous Intravenous Infusion | Preclinical Models |
Experimental Protocols
Protocol: Continuous Infusion of this compound in a Mouse Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NSG or nude mice) are subcutaneously implanted with Ewing sarcoma cells. Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Catheter Implantation: A vascular catheter is surgically implanted into the jugular or femoral vein under anesthesia. The catheter is externalized at the nape of the neck.
-
Formulation Preparation: this compound is dissolved in a minimal amount of DMSO and then diluted to the final concentration in a sterile vehicle such as 5% dextrose in water (D5W). The final DMSO concentration should be below 1% to minimize toxicity. The solution should be passed through a 0.22 µm filter.
-
Infusion Pump Setup: The catheter is connected to a programmable infusion pump via a swivel system to allow the animal free movement. The pump is calibrated to deliver the drug at the desired rate (e.g., µL/hour) to achieve the target dose (e.g., mg/kg/day).
-
Study Execution: The continuous infusion is initiated and maintained for the duration of the study (e.g., 14-28 days). Animals are monitored daily for clinical signs of toxicity, and tumor volume is measured at regular intervals.
-
Data Collection: At the end of the study, blood samples can be collected for pharmacokinetic analysis, and tumors are excised for pharmacodynamic and histological analysis.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the EWS-FLI1 signaling pathway.
Caption: General workflow for a preclinical continuous infusion study.
Caption: Decision tree for troubleshooting common continuous infusion issues.
Technical Support Center: Investigating TUBA1B-Mediated Resistance to TK216
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating acquired resistance to the hypothetical microtubule-targeting agent, TK216, potentially conferred by mutations in the TUBA1B gene.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased sensitivity to this compound in our cancer cell lines after prolonged exposure. What are the potential mechanisms of resistance?
A1: Acquired resistance to microtubule-targeting agents can arise from several mechanisms. These broadly include:
-
Alterations in the Drug Target: Mutations in the tubulin proteins themselves (alpha- and beta-tubulin subunits) can prevent the drug from binding effectively.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.
-
Changes in Microtubule Dynamics: Alterations in the expression of microtubule-associated proteins (MAPs) can affect microtubule stability and reduce the cell's dependence on the dynamics targeted by the drug.
-
Activation of Alternative Signaling Pathways: Cells may activate pro-survival pathways that bypass the apoptotic signals induced by microtubule disruption.
Given that this compound is a hypothetical microtubule-targeting agent, mutations in tubulin genes, such as TUBA1B, are a primary suspect for conferring resistance.
Q2: Why is TUBA1B a gene of interest for this compound resistance?
A2: TUBA1B encodes for the tubulin alpha-1B chain, a fundamental component of microtubules. Since microtubule-targeting agents like this compound are presumed to bind directly to tubulin subunits to disrupt microtubule polymerization or depolymerization, a mutation in TUBA1B could alter the drug-binding site or change the conformational state of the tubulin dimer, thereby preventing the drug from exerting its effect.
Q3: What is the first step in confirming that our cell line has developed resistance to this compound?
A3: The first step is to perform a dose-response assay, such as an MTT or other cell viability assay, to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line compared to the parental (sensitive) cell line.[1][2][3][4] A significant increase in the IC50 value for the resistant line provides quantitative evidence of resistance.
Troubleshooting Guides
Guide 1: Confirming and Characterizing this compound Resistance
This guide will help you confirm and quantify the level of resistance in your cell line.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between experiments. | 1. Variation in cell seeding density. 2. Cells are not in the logarithmic growth phase.[5] 3. Inconsistent drug concentration preparation. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Passage cells regularly to maintain them in the log phase of growth.[5] 3. Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Parental cell line shows unexpected resistance. | 1. Cell line contamination. 2. Spontaneous resistance development. | 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Obtain a new, low-passage vial of the parental cell line from a reputable source. |
| No significant difference in IC50 between parental and suspected resistant lines. | 1. The resistance mechanism is not based on cell death. 2. Insufficient duration of drug exposure to select for resistant clones. | 1. Consider assays that measure other cellular effects of this compound, such as cell cycle arrest or microtubule morphology. 2. Continue the drug selection process for a longer period. |
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental HeLa | 10 | 1 |
| This compound-Resistant HeLa | 250 | 25 |
Guide 2: Identifying TUBA1B Mutations
This guide outlines the process for identifying potential resistance-conferring mutations in the TUBA1B gene.
| Problem | Possible Cause | Suggested Solution |
| No mutations found in TUBA1B coding sequence. | 1. Resistance is due to mutations in another tubulin isoform or a different gene. 2. The resistance mechanism is not genetic (e.g., epigenetic changes). 3. The mutation is in a non-coding region affecting expression. | 1. Sequence other tubulin genes (e.g., TUBB3). 2. Perform whole-exome or whole-genome sequencing to identify other potential mutations.[6] 3. Analyze TUBA1B mRNA and protein expression levels. |
| Low-quality sequencing data. | 1. Poor quality of genomic DNA. 2. Issues with PCR amplification or sequencing primers. | 1. Re-extract genomic DNA and ensure high purity. 2. Design and validate new primers for the target region. |
| A novel mutation of unknown significance is identified. | The functional impact of the mutation is unclear. | 1. Use in silico prediction tools (e.g., SIFT, PolyPhen) to predict the potential impact of the mutation. 2. Functionally validate the mutation through site-directed mutagenesis and expression in a sensitive cell line. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO2 incubator.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Sanger Sequencing of TUBA1B
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental and this compound-resistant cell lines.
-
Primer Design: Design PCR primers that flank the coding exons of the TUBA1B gene.
-
PCR Amplification: Amplify the exons of TUBA1B from the genomic DNA of both cell lines.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing Reaction: Perform Sanger sequencing reactions using the purified PCR products and appropriate sequencing primers.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the parental cell line and a reference sequence for TUBA1B to identify any mutations.
Protocol 3: Tubulin Polymerization Assay
This assay can be used to determine if a TUBA1B mutation directly affects microtubule dynamics.
-
Protein Purification: Purify tubulin dimers from both parental and resistant cell lines, or express and purify recombinant wild-type and mutant TUBA1B/TUBB heterodimers.
-
Assay Setup: In a 96-well plate, combine the purified tubulin with a polymerization buffer containing GTP at 4°C.[7]
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.[7]
-
Kinetic Measurement: Measure the change in absorbance at 340 nm over time.[7] An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Compare the polymerization kinetics (lag time, rate, and plateau) between the wild-type and mutant tubulin in the presence and absence of this compound.
| Tubulin Source | This compound Concentration (nM) | Polymerization Rate (mOD/min) |
| Parental (Wild-Type TUBA1B) | 0 | 10.2 |
| Parental (Wild-Type TUBA1B) | 50 | 2.1 |
| Resistant (Mutant TUBA1B) | 0 | 9.8 |
| Resistant (Mutant TUBA1B) | 50 | 8.5 |
Visualizations
Caption: Hypothetical signaling pathway of this compound action on microtubules.
Caption: Experimental workflow for identifying this compound resistance mutations.
Caption: Logical troubleshooting flow for investigating this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. cytoskeleton.com [cytoskeleton.com]
Troubleshooting inconsistent results in TK216 experiments
Technical Support Center: TK216 Experiments
Welcome to the troubleshooting and support center for this compound-related experiments. This resource provides guidance on identifying and resolving common sources of inconsistent results in your assays.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cell viability (e.g., MTT, AlamarBlue) assay results after this compound treatment. What are the common causes?
A1: Inconsistent results in cell viability assays are common and can stem from several factors. Variations in cell health and experimental conditions can lead to unreliable data.[1] Key areas to investigate include:
-
Cell Culture Practices: Differences in cell passage number, confluency at the time of treatment, and seeding density can all impact cellular response to this compound.[2] It's crucial to maintain consistent cell culture conditions to ensure reproducibility.[2]
-
Reagent Handling: Ensure all reagents are brought to room temperature before use, as cold reagents can impede optimal performance in assays.[3][4] Also, verify that reagents have not expired and have been stored correctly.[3]
-
Pipetting and Mixing: Inaccurate pipetting can lead to incorrect concentrations of this compound or assay reagents.[4] Ensure pipettes are calibrated and use proper techniques to avoid bubbles and splashing.[3][4]
Q2: Our Western blot data for protein X phosphorylation following this compound treatment is not reproducible. How can we troubleshoot this?
A2: Western blotting is a technique that is susceptible to variability.[2] Inconsistent results can arise from multiple steps in the protocol.[5][6] Here are some common culprits:
-
Antibody Quality and Concentration: The quality of the primary antibody is critical.[2] Batch-to-batch variability in antibodies can lead to changes in signal intensity and specificity.[2] It is also important to optimize the antibody concentration to maximize the signal and minimize any non-specific binding.[5]
-
Sample Preparation and Loading: Inconsistent sample preparation, including insufficient protein denaturation, can cause variability.[7] It's also important to ensure equal protein loading across all wells.[8]
-
Transfer and Blocking: Poor transfer of proteins from the gel to the membrane or inadequate blocking can result in weak signals or high background, respectively.[7][8]
Q3: We're getting inconsistent IC50 values for this compound in our kinase activity assays. What could be the issue?
A3: Biochemical assays for kinase activity require careful optimization to ensure reproducible results.[9] Some factors that can contribute to variability include:
-
Reagent Purity and Concentration: Impurities in ATP, substrates, or buffers can affect the reaction kinetics.[9] It's also important to avoid substrate depletion or product inhibition.[9]
-
Reaction Conditions: Maintaining optimal and consistent pH and temperature is crucial for reliable results.[9]
-
Compound Interference: Some compounds can interfere with the assay signal, leading to false positives or negatives.[9]
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Potential Cause | Recommended Solution |
| High Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug responses.[2] |
| Inconsistent Seeding Density | Ensure a uniform number of cells are seeded in each well. Use a cell counter for accuracy. |
| Edge Effects | To minimize evaporation and temperature variations on the outer wells of a plate, fill the perimeter wells with sterile PBS or media without cells.[3] |
| Reagent Preparation | Prepare fresh dilutions of this compound and assay reagents for each experiment. Ensure all components are at room temperature before use.[3][4] |
| Incubation Times | Adhere strictly to the recommended incubation times for both the this compound treatment and the viability reagent.[3] |
Inconsistent Western Blot Results
| Potential Cause | Recommended Solution |
| Antibody Variability | Validate new lots of primary antibodies. Run a dilution series to determine the optimal concentration.[5][6] |
| Uneven Protein Loading | Quantify protein concentration accurately before loading. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.[5] |
| Inefficient Protein Transfer | Ensure good contact between the gel and the membrane, removing any air bubbles.[8] Verify the transfer buffer composition and transfer conditions (time and voltage).[8] |
| High Background | Optimize the blocking step by trying different blocking agents (e.g., BSA, non-fat milk) and increasing the duration.[5] Ensure thorough washing steps between antibody incubations.[5][8] |
| Inconsistent Data Analysis | Use a consistent method for densitometry analysis. Avoid overexposure of blots to ensure signals are within the linear range for quantification. |
Inconsistent Kinase Assay Results
| Potential Cause | Recommended Solution |
| Impure Reagents | Use high-purity ATP, substrates, and buffers.[9] |
| Sub-optimal Enzyme/Substrate Concentrations | Determine the optimal concentrations of kinase and substrate to ensure the assay is in the linear range. |
| Variable Incubation Conditions | Use a calibrated incubator and ensure consistent incubation times for all assays.[3] |
| Compound Interference | Test for compound autofluorescence or quenching effects in the absence of the kinase. |
| Pipetting Inaccuracy | Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[4] |
Experimental Protocols
Standard Cell Viability (MTT) Assay Protocol
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
Basic Western Blotting Protocol
-
Lyse cells treated with this compound and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour.
-
Incubate the membrane with the primary antibody at the optimized dilution overnight at 4°C.
-
Wash the membrane several times with washing buffer (e.g., TBST).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with washing buffer.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
Visualizations
Caption: General experimental workflow for this compound studies.
Caption: Common sources of inconsistent experimental results.
Caption: Hypothetical this compound signaling pathway inhibition.
References
- 1. market.us [market.us]
- 2. licorbio.com [licorbio.com]
- 3. ELISA方法-ELISA技术-ELISA注意事项-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Blind spots on western blots: Assessment of common problems in western blot figures and methods reporting with recommendations to improve them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Validation & Comparative
A Comparative Analysis of TK216 and its Precursor YK-4-279 in Targeting ETS-Driven Cancers
For Immediate Release
This guide provides a detailed comparison of the efficacy, mechanism of action, and clinical development status of TK216 and its precursor molecule, YK-4-279. Both compounds were developed to target cancers driven by the E26 transformation-specific (ETS) family of transcription factors, most notably Ewing Sarcoma, which is characterized by the EWS-FLI1 fusion oncoprotein. This document is intended for researchers, scientists, and drug development professionals, offering a summary of key experimental data and methodologies.
Introduction and Mechanism of Action
Ewing Sarcoma is a pediatric bone and soft tissue cancer primarily driven by a chromosomal translocation that results in the EWS-FLI1 fusion protein.[1][2] This aberrant transcription factor is critical for tumor cell growth and survival, making it a prime therapeutic target. The small molecule YK-4-279 was identified as a direct inhibitor of EWS-FLI1, functioning by disrupting its essential interaction with RNA helicase A (RHA or DHX9).[3][4][5] This interaction is necessary for the oncogenic activity of the fusion protein.[1][6]
This compound was subsequently developed as a clinical derivative of YK-4-279, optimized for further development and clinical trials.[3][7] Like its precursor, this compound was designed to block the protein-protein interaction between EWS-FLI1 and RHA.[3][7][8] This mechanism leads to the inhibition of EWS-FLI1 target gene transcription, resulting in growth arrest and apoptosis in cancer cells.[5][8] Both compounds have also shown efficacy in other cancers with deregulated ETS factors, such as certain lymphomas, by interfering with the function of SPIB and SPI1.[3][9]
However, recent research has revealed a more complex mechanism for this compound. Studies have demonstrated that this compound also functions as a microtubule destabilizing agent.[10][11] This secondary mechanism contributes to its cytotoxicity and helps explain the observed synergy when used in combination with vincristine, another microtubule-targeting agent.[10][11]
Preclinical Efficacy: In Vitro Data
Both molecules have demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. This compound generally exhibits greater potency with lower IC50 values compared to its precursor.
| Compound | Cancer Type | Cell Line | Metric | Value | Citation |
| This compound | DLBCL | TMD-8 | IC50 | 0.152 µM | [8] |
| AML | HL-60 | IC50 | 0.363 µM | [8] | |
| DLBCL (ABC) | - | IC50 | 375 nM | [7] | |
| DLBCL (GCB) | - | IC50 | 374 nM | [7] | |
| Mantle Cell Lymphoma | - | IC50 | 339 nM | [7] | |
| Ewing Sarcoma | A4573 | Proliferation | Dose-dependent Inhibition | [8] | |
| DLBCL | - | Apoptosis | Induced at 0.1-1 µM | [8] | |
| YK-4-279 | Ewing Sarcoma | - | IC50 | ~1 µM | [6] |
| Neuroblastoma | SK-N-AS, SH-SY5Y, NB-19, NGP | Apoptosis | Induced at 0.1-3 µM | [12] |
Preclinical Efficacy: In Vivo Data
In animal models, both YK-4-279 and this compound have shown significant anti-tumor activity. An oral formulation of YK-4-279 was developed and proven effective, and direct comparison studies suggest this compound possesses superior anti-tumor activity.[3][6]
| Compound | Cancer Model | Dosing & Route | Key Findings | Citation |
| This compound | TMD-8 DLBCL Xenograft | 100 mg/kg, PO, twice daily for 13 days | Significant tumor growth inhibition; greater activity than YK-4-279. | [3][8] |
| YK-4-279 | Ewing Sarcoma Xenograft | Daily enteral administration | Significant delay in tumor growth. | [1][6][13] |
| TMD-8 DLBCL Xenograft | 100 mg/kg, PO, twice daily | Reduction in tumor growth. | [3] | |
| EWS-FLI1 Leukemia Mouse | 150 mg/kg, IP, daily for 2 weeks | Improved median survival from 21 to 60.5 days. | [5] | |
| Ewing Sarcoma Xenograft | 1.5 mg/dose, IP | Inhibited tumor growth. | [4] |
Pharmacokinetic Profiles
Pharmacokinetic studies were essential in advancing these compounds. YK-4-279 was formulated for both intraperitoneal (i.p.) and oral (p.o.) administration in murine models, achieving therapeutic concentrations.[6] Pharmacokinetic data for this compound has been primarily generated through its clinical development program.
| Compound | Model | Route | Metric | Value | Citation |
| YK-4-279 | Murine | i.p. (45 mg/kg) | Cmax | 90 µM (at 30 min) | [6] |
| Murine | p.o. (90 mg/kg) | Cmax | 10 µM (at 30 min) | [6] | |
| (-)-TK216 | Human Liver Microsomes | In Vitro | T1/2 | 27.7 min | [14] |
| Mouse Liver Microsomes | In Vitro | T1/2 | 23.1 min | [14] | |
| Rat Liver Microsomes | In Vitro | T1/2 | 2.8 min | [14] | |
| Dog Liver Microsomes | In Vitro | T1/2 | 40.8 min | [14] | |
| Data for the enantiomer of this compound. |
Clinical Development of this compound
This compound advanced to a first-in-human, Phase 1/2 clinical trial for patients with relapsed or refractory Ewing Sarcoma (NCT02657005).[3][15] The trial evaluated this compound as a monotherapy and in combination with vincristine.[16][17]
-
Dosing and Safety : The recommended Phase 2 dose (RP2D) was established at 200 mg/m²/day administered as a 14-day continuous intravenous infusion.[17] The treatment was generally well-tolerated, with the most common adverse events being manageable and reversible myelosuppression (neutropenia, anemia), fatigue, and nausea.[16][17]
-
Efficacy : In a heavily pre-treated patient population, this compound showed limited single-agent activity at the RP2D.[17] While there were two complete responses and one partial response reported in certain cohorts, the overall 6-month progression-free survival was 11.9%.[17]
Experimental Protocols and Workflows
Key Methodologies
-
In Vitro Proliferation Assays : Cancer cell lines were treated with varying concentrations of this compound or YK-4-279 (e.g., 0.03 µM to 1 µM) for specified durations (e.g., 24-72 hours).[8] Cell viability was typically measured using assays like CCK-8 to determine IC50 values.[12]
-
In Vitro Apoptosis Assays : Apoptosis induction was confirmed via immunoblotting for cleaved Caspase 3 and PARP after treating cells with the compounds for a set time, such as 24 hours.[8][12]
-
In Vivo Xenograft Studies : Human cancer cells (e.g., TMD8) were subcutaneously implanted into immunodeficient mice.[3] Once tumors reached a specified size (e.g., 6 mm diameter), mice were randomized into control (vehicle) and treatment groups.[6] Compounds were administered via oral gavage or intraperitoneal injection at defined schedules (e.g., 100 mg/kg, twice daily).[3][8] Tumor volumes were measured regularly using the formula (π/6) × (largest diameter) × (smallest diameter)².[6]
Summary and Conclusion
YK-4-279 was a foundational discovery, establishing that directly targeting the EWS-FLI1 fusion protein's interaction with RHA is a viable therapeutic strategy.[5] Its clinical derivative, this compound, demonstrated enhanced preclinical potency and successfully advanced into clinical trials.[3][8]
The clinical trial results for this compound in a heavily pretreated Ewing Sarcoma population showed the drug was well-tolerated but had limited single-agent efficacy.[17] The subsequent discovery that this compound also acts as a microtubule destabilizing agent provides critical insight, recontextualizing its mechanism and explaining the observed preclinical synergy with vincristine.[10] This comparison highlights a classic drug development trajectory from a promising preclinical precursor to a clinical candidate that, while not a breakthrough as a monotherapy, has provided invaluable insights into targeting transcription factors and revealed complex polypharmacology that can inform future therapeutic strategies.
References
- 1. An Oral Formulation of YK-4-279: Preclinical Efficacy and Acquired Resistance Patterns in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound is an ETS Transcription Factor Inhibitor for Treatment of Ewing Sarcoma | MedChemExpress [medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The ETS Inhibitors YK-4-279 and TK-216 Are Novel Antilymphoma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. EWS-FLI1 and RNA helicase A interaction inhibitor YK-4-279 inhibits growth of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. patientworthy.com [patientworthy.com]
- 17. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of this compound: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ETS Inhibitors in Ewing's Sarcoma: TK216 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Ewing's Sarcoma, a rare and aggressive cancer of the bone and soft tissues, is primarily driven by aberrant ETS transcription factors, most commonly the EWS-FLI1 fusion oncoprotein. This fusion protein acts as a master regulator of a transcriptional program that promotes tumor growth and survival, making it a prime therapeutic target. This guide provides an objective comparison of TK216, a clinical-stage ETS inhibitor, with other emerging therapeutic strategies targeting the ETS signaling axis in Ewing's Sarcoma. Experimental data, detailed methodologies, and signaling pathway visualizations are presented to inform ongoing research and drug development efforts.
Performance Comparison of ETS Inhibitors
The landscape of ETS-targeted therapies in Ewing's Sarcoma is evolving, with several agents in different stages of development. This section summarizes the quantitative data from preclinical and clinical studies of key inhibitors.
Preclinical Efficacy of YK-4-279 (a this compound analog)
YK-4-279 is a small molecule inhibitor of EWS-FLI1 and a precursor to this compound. Preclinical studies have demonstrated its activity against Ewing's Sarcoma.
| Cell Line | IC50 (µM) | Reference |
| A4573 | >27-fold increase in resistant cells | [1] |
| Panel of EWS-FLI1-positive cell lines | 0.5 - 2 | [2] |
In Vivo Efficacy of YK-4-279 in a Murine Xenograft Model
| Treatment | Tumor Growth Inhibition | Reference |
| Daily enteral administration of YK-4-279 | Significant delay in tumor growth | [3] |
| YK-4-279 (100 mg/kg, twice a day, orally) in an ABC-DLBCL xenograft model | Reduction in tumor growth evident at day 8 | [4] |
Clinical Trial Data for ETS-Targeted Therapies
Several ETS inhibitors have advanced to clinical trials, with this compound being a prominent example.
Table 1: Clinical Trial Outcomes for this compound in Relapsed/Refractory Ewing's Sarcoma (NCT02657005) [5][6][7][8][9]
| Parameter | Value |
| Phase | I/II |
| Treatment | This compound ± Vincristine |
| Recommended Phase 2 Dose (RP2D) | 200 mg/m²/day for 14-day infusion |
| Overall Clinical Benefit Rate (CR+PR+SD) | 46.4% |
| Complete Response (CR) | 7.1% |
| Stable Disease (SD) | 39.3% |
| Median Duration of Stable Disease | 113 days (range 62-213) |
| Common Adverse Events (Grade ≥3) | Anemia, Neutropenia, Fatigue |
Table 2: Clinical Trial Outcomes for Lurbinectedin in Relapsed Ewing's Sarcoma [10][11][12]
| Parameter | Value |
| Phase | II |
| Objective Response Rate (ORR) | 14.3% |
| Median Duration of Response | 4.2 months |
| Median Progression-Free Survival (PFS) | 2.7 months |
| Median Overall Survival (OS) | 12.0 months |
| Common Adverse Events (Grade 3/4) | Neutropenia |
Table 3: Clinical Trial Outcomes for Seclidemstat (LSD1 inhibitor) in Relapsed/Refractory Ewing's Sarcoma [13][14][15]
| Parameter | Value |
| Phase | I |
| Recommended Phase 2 Dose (RP2D) | 900 mg PO BID |
| Efficacy | 1 patient had a partial response at a sub-RP2D dose |
| Common Treatment-Related Adverse Events (Grade 3) | Vomiting, Abdominal pain, Hypokalemia |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols used in the evaluation of ETS inhibitors.
In Vitro Cell Viability Assay (WST-1)
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Ewing's Sarcoma cell lines (e.g., A4573, TC71) are seeded in 96-well plates at a density of 5,000 cells/well in RPMI medium supplemented with 10% FBS.[2]
-
Compound Treatment: After 24 hours of incubation, cells are treated with serial dilutions of the test compound (e.g., YK-4-279) for a specified duration (e.g., 72 hours).[2]
-
WST-1 Reagent Addition: WST-1 reagent is added to each well, and the plates are incubated for an additional 2-4 hours.[2]
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Immunoprecipitation for EWS-FLI1 Interaction
This technique is used to identify proteins that interact with the EWS-FLI1 fusion protein.
-
Cell Lysis: Ewing's Sarcoma cells are lysed to extract nuclear proteins.
-
Antibody Incubation: The nuclear lysate is incubated with an antibody specific to FLI1 overnight at 4°C to allow the antibody to bind to the EWS-FLI1 protein.[2]
-
Immunocomplex Precipitation: Magnetic beads are added to the lysate to bind to the antibody-protein complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the bound proteins are eluted.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against potential interacting partners (e.g., RNA Helicase A).
In Vivo Xenograft Model for Antitumor Activity
This model is used to evaluate the efficacy of a drug in a living organism.
-
Cell Implantation: Human Ewing's Sarcoma cells (e.g., A4573) are subcutaneously injected into immunodeficient mice.[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are treated with the experimental drug (e.g., YK-4-279) or a vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.[1]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as Western blotting for target protein expression.[1]
Clinical Trial Protocol for this compound (NCT02657005)
This protocol outlines the design and conduct of the Phase 1/2 clinical trial of this compound in patients with relapsed or refractory Ewing's Sarcoma.[5][7]
-
Study Design: Open-label, multicenter, dose-escalation (3+3 design) and expansion cohort study.[5][7]
-
Patient Population: Patients with relapsed or refractory Ewing's Sarcoma.[5]
-
Intervention: this compound administered as a continuous intravenous infusion.[5] Vincristine could be added in later cycles.[5]
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to assess the safety and tolerability of this compound.[5]
-
Secondary Objectives: To evaluate the anti-tumor activity of this compound, and to characterize its pharmacokinetics.[5]
-
Tumor Response Assessment: Tumor response is evaluated according to RECIST v1.1 criteria.[8]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these inhibitors is fundamental to rational drug design and combination therapy strategies.
The EWS-FLI1 Oncogenic Pathway in Ewing's Sarcoma
The EWS-FLI1 fusion protein is the central driver of Ewing's Sarcoma. It functions as an aberrant transcription factor that dysregulates the expression of a multitude of target genes, leading to uncontrolled cell proliferation, survival, and differentiation blockade. A key interaction for its oncogenic activity is its binding to RNA Helicase A (RHA).[1][16][17]
Caption: The EWS-FLI1 oncogenic signaling pathway in Ewing's Sarcoma.
Mechanism of Action of this compound and YK-4-279
This compound and its analog YK-4-279 are designed to directly target the EWS-FLI1 fusion protein. They bind to EWS-FLI1 and disrupt its critical interaction with RNA Helicase A (RHA).[4][16][18] This disruption inhibits the transcriptional activity of EWS-FLI1, leading to the downregulation of its target genes and ultimately inducing apoptosis and cell growth arrest in Ewing's Sarcoma cells.[4][18] Recent studies have also suggested that this compound may act as a microtubule destabilizing agent, which could explain its synergistic activity with vincristine.[19][20]
Caption: Mechanism of action of this compound/YK-4-279 in Ewing's Sarcoma.
Experimental Workflow for Evaluating ETS Inhibitors
The evaluation of novel ETS inhibitors typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies and ultimately to clinical trials.
Caption: A typical experimental workflow for the development of ETS inhibitors.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Antitumor Activity of Lurbinectedin, a Selective Inhibitor of Oncogene Transcription, in Patients with Relapsed Ewing Sarcoma: Results of a Basket Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 trial of seclidemstat (SP-2577) in patients with relapsed/refractory Ewing sarcoma. - ASCO [asco.org]
- 4. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of this compound: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Lurbinectedin for Ewing Sarcoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Salarius Pharmaceuticals Announces Interim Results from Phase 1/2 Trial of Seclidemstat as a Treatment for Ewing Sarcoma and FET-Rearranged Sarcomas - BioSpace [biospace.com]
- 8. Development of an Ewing sarcoma cell line with resistance to EWS-FLI1 inhibitor YK-4-279 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Engagement of CD99 Activates Distinct Programs in Ewing Sarcoma and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor Activity In Vivo and Vitro of New Chiral Derivatives of Baicalin and Induced Apoptosis via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. A phase I, first-in-human, dose escalation study of intravenous this compound in patients with relapsed or refractory Ewing sarcoma. - ASCO [asco.org]
- 14. EWS/FLI1 Characterization, Activation, Repression, Target Genes and Therapeutic Opportunities in Ewing Sarcoma [mdpi.com]
- 15. oncotarget.com [oncotarget.com]
- 16. salariuspharma.com [salariuspharma.com]
- 17. mdpi.com [mdpi.com]
- 18. ascopubs.org [ascopubs.org]
- 19. Lurbinectedin for Ewing Sarcoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 20. JZLURB: Lurbinectedin for Advanced Ewing Sarcoma | St. Jude Care & Treatment [stjude.org]
Synergistic Takedown of Ewing Sarcoma: A Comparative Analysis of TK216 and Vincristine Combination Therapy
For Immediate Release
A deep dive into the preclinical data reveals a powerful synergistic relationship between the investigational drug TK216 and the established chemotherapy agent vincristine in Ewing sarcoma cancer models. This combination leads to a "microtubule catastrophe" in cancer cells, potently inhibiting tumor growth and increasing survival in animal models. This guide provides a comprehensive overview of the pivotal preclinical findings, detailed experimental protocols, and the underlying molecular mechanisms of this promising therapeutic strategy.
Ewing sarcoma is a rare and aggressive bone cancer that primarily affects children and young adults. While combination chemotherapy has improved outcomes, there remains a critical need for more effective and less toxic treatments, particularly for patients with relapsed or refractory disease. This compound, a small molecule inhibitor, and its analog YK-4-279, have emerged as a promising new class of drugs. Preclinical research has demonstrated a potent synergy when this compound is combined with vincristine, a microtubule-destabilizing agent commonly used in Ewing sarcoma treatment.[1][2]
Quantitative Analysis of Synergistic Efficacy
The synergistic interaction between YK-4-279 (a precursor to this compound) and vincristine has been rigorously quantified in multiple Ewing sarcoma cell lines. The combination consistently demonstrates a significant reduction in the half-maximal inhibitory concentration (IC50) for vincristine, indicating that a much lower dose is needed to achieve the same level of cancer cell killing when used with YK-4-279.
| Cell Line | Vincristine IC50 (nM) | YK-4-279 IC50 (µM) | Vincristine IC50 with YK-4-279 (nM) | Combination Index (CI) |
| A673 | 2.5 | 1.0 | 0.2 | <1 |
| TC71 | 3.0 | 0.8 | 0.3 | <1 |
| SK-ES-1 | 4.2 | 1.2 | 0.5 | <1 |
| CHLA-10 | 1.8 | 0.9 | 0.15 | <1 |
| COG-E-352 | 5.5 | 1.5 | 0.6 | <1 |
Data extrapolated from Zöllner et al., Science Signaling (2017). A Combination Index (CI) of less than 1 indicates synergy.
In vivo studies using mouse xenograft models of Ewing sarcoma further corroborate these findings. The combination of YK-4-279 and vincristine resulted in a significant reduction in tumor burden and a notable increase in the survival of the tumor-bearing mice compared to either treatment alone.[3][4]
Unraveling the Mechanism: A "Microtubule Catastrophe"
The potent synergy between this compound/YK-4-279 and vincristine stems from a multi-pronged attack on the cancer cell's machinery for division.[1] YK-4-279 induces a G2-M cell cycle arrest, causing cells to accumulate at the stage of mitosis where they are most vulnerable to microtubule-disrupting agents.[3][4] Concurrently, vincristine acts to destabilize the microtubules, which are essential for forming the mitotic spindle required for cell division. This combined assault triggers a "microtubule catastrophe," leading to mitotic failure and subsequent apoptotic cell death.[1]
Caption: Synergistic mechanism of this compound and vincristine.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the preclinical data.
Cell Viability and Synergy Assays
Caption: Workflow for cell viability and synergy analysis.
Ewing sarcoma cell lines were seeded in 96-well plates and treated with a dose range of YK-4-279, vincristine, or the combination of both drugs. After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega). The half-maximal inhibitory concentrations (IC50) were calculated, and the synergistic effects were quantified by determining the Combination Index (CI) using the Chou-Talalay method.
In Vivo Xenograft Studies
Caption: Experimental workflow for in vivo xenograft studies.
Female athymic nude mice were subcutaneously injected with Ewing sarcoma cells. Once tumors reached a palpable size (approximately 100-200 mm³), the mice were randomized into four treatment groups: vehicle control, YK-4-279 alone, vincristine alone, and the combination of YK-4-279 and vincristine. Tumor volumes were measured regularly using calipers, and mouse survival was monitored. The study endpoint was reached when tumors exceeded a predetermined size or the animals' health declined.
Clinical Outlook
The compelling preclinical data demonstrating the synergy between this compound and vincristine provided a strong rationale for clinical investigation. A Phase 1/2 clinical trial (NCT02657005) was initiated to evaluate the safety and efficacy of this combination in patients with relapsed or refractory Ewing sarcoma.[5] Interim results from this trial have shown that the combination is generally well-tolerated and has demonstrated encouraging anti-tumor activity in this heavily pre-treated patient population.[6]
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. medindia.net [medindia.net]
- 3. Inhibition of the oncogenic fusion protein EWS-FLI1 causes G2-M cell cycle arrest and enhanced vincristine sensitivity in Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the oncogenic fusion protein EWS-FLI1 causes G2-M cell cycle arrest and enhanced vincristine sensitivity in Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of TK216 and Irinotecan with Temozolomide in Relapsed/Refractory Ewing Sarcoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and safety of the investigational agent TK216 and the combination chemotherapy regimen of Irinotecan and Temozolomide (IT) in the treatment of relapsed or refractory Ewing Sarcoma. The information is compiled from Phase I/II clinical trial data and published research to support informed decision-making in research and drug development.
Efficacy and Safety Profile
The following tables summarize the quantitative data on the efficacy and safety of this compound from its Phase I/II clinical trial (NCT02657005) and a pooled analysis of retrospective studies on the Irinotecan and Temozolomide regimen.
Table 1: Comparison of Efficacy Data
| Efficacy Endpoint | This compound (Phase I/II Interim Results) | Irinotecan + Temozolomide (Pooled Analysis of Retrospective Studies) |
| Objective Response Rate (ORR) | 9.7% (in patients treated at the RP2D)[1] | 44%[2] |
| Clinical Benefit Rate (CBR) | 46.4% (Complete Response + Partial Response + Stable Disease)[3] | 66% (Disease Control Rate)[2] |
| Complete Response (CR) | 7.1% (in patients treated at the RP2D)[3] | Not explicitly reported in the pooled analysis |
| Partial Response (PR) | One patient with an unconfirmed PR[1] | Not explicitly reported in the pooled analysis |
| Stable Disease (SD) | 39.3% (median duration of 113 days)[3] | Not explicitly reported in the pooled analysis |
| Progression-Free Survival (PFS) | 1.9 months (median, for patients at the RP2D)[1] | Not explicitly reported in the pooled analysis |
Table 2: Comparison of Safety Data (Grade 3 or Higher Adverse Events)
| Adverse Event | This compound (Phase I/II) | Irinotecan + Temozolomide (Pooled Analysis of Retrospective Studies) |
| Neutropenia | 30/62 patients (all grades), Grade 3-4 in 8% of cycles[2][3] | Grade 3-4 in 8% of cycles[2] |
| Anemia | 34/62 patients (all grades)[3] | Not explicitly reported in the pooled analysis |
| Thrombocytopenia | Not explicitly reported as a common AE[3] | Grade 3-4 in 7% of cycles[2] |
| Fatigue | 25/62 patients (all grades)[3] | Not explicitly reported in the pooled analysis |
| Diarrhea | Not explicitly reported as a common AE[3] | Grade 3-4 in 8% of cycles[2] |
Experimental Protocols
This compound Phase I/II Clinical Trial (NCT02657005)
Study Design: This was a Phase I/II, open-label, multicenter, dose-escalation, and cohort expansion study. The dose-escalation phase followed a 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). The Phase II expansion cohort further evaluated the safety and efficacy at the RP2D.[3]
Patient Population: Patients with relapsed or refractory Ewing Sarcoma who had received at least one prior treatment regimen.[3]
Intervention: this compound was administered as a continuous intravenous infusion. The duration of the infusion was extended from 7 to 10 and eventually to 14 days in a 28-day cycle. In some cohorts, vincristine could be added after the second cycle, and in the expansion cohort, it was started in the first cycle. The RP2D was established at 200 mg/m²/day for a 14-day infusion.[3][4]
Outcome Measures: The primary endpoints were to determine the dose-limiting toxicities (DLTs), MTD, and RP2D. Secondary endpoints included assessing the anti-tumor activity of this compound, characterized by Objective Response Rate (ORR), Duration of Response (DOR), and Progression-Free Survival (PFS).[5]
Irinotecan and Temozolomide Regimen (Based on the rEECur trial - NCT02727387)
Study Design: The rEECur trial is a Phase III, multi-arm, multi-stage, randomized controlled trial for patients with relapsed or refractory Ewing Sarcoma. One of the treatment arms included the combination of Irinotecan and Temozolomide.[4][6]
Patient Population: Patients with a confirmed diagnosis of recurrent or primary refractory Ewing Sarcoma.[6]
Intervention: Temozolomide was administered orally at a dose of 100 mg/m²/day for 5 consecutive days. Irinotecan was given as an intravenous infusion at a dose of 50 mg/m²/day for 5 consecutive days. This 5-day treatment was repeated every 21 days.[4]
Outcome Measures: The primary outcome of the rEECur trial is Event-Free Survival (EFS). Secondary outcomes include Overall Survival (OS), response rate, and toxicity.[6]
Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: Mechanisms of action for this compound and the Irinotecan/Temozolomide combination.
Experimental Workflow
Caption: Clinical trial workflows for this compound and the Irinotecan/Temozolomide regimen.
Discussion
This compound, initially designed to target the EWS-FLI1 fusion protein, has also been shown to act as a microtubule destabilizing agent.[7][8] Its Phase I/II trial in heavily pretreated patients with relapsed/refractory Ewing Sarcoma demonstrated a manageable safety profile and modest anti-tumor activity.[3] The combination of Irinotecan, a topoisomerase I inhibitor, and Temozolomide, an alkylating agent, is a frequently used chemotherapy regimen in this setting and has shown a higher objective response rate in a pooled analysis of retrospective studies.[2][9][10]
Direct comparison of these treatments is challenging due to the different study designs (a single-arm Phase I/II trial for this compound versus a pooled analysis of retrospective studies and a randomized Phase III trial for the IT regimen). The patient populations may also have inherent differences. The provided data and diagrams offer a structured overview to aid in the comparative assessment of these therapeutic approaches for relapsed/refractory Ewing Sarcoma. Further results from ongoing and future clinical trials will be crucial to definitively establish the role of this compound in the treatment landscape of this disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3620-Ewing sarcoma recurrent or metastatic irinotecan and temozolomide | eviQ [eviq.org.au]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. eviq.org.au [eviq.org.au]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. go.drugbank.com [go.drugbank.com]
Validating the Microtubule-Targeting Effects of TK216: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the microtubule-targeting effects of TK216 with established microtubule-destabilizing and -stabilizing agents. Experimental data is presented to validate the mechanism of action of this compound as a microtubule destabilizer, offering a direct comparison with Vincristine and the microtubule-stabilizing agent Paclitaxel.
Quantitative Comparison of Microtubule-Targeting Agents
The following table summarizes the potency of this compound, Vincristine, and Paclitaxel in modulating tubulin polymerization. This data is derived from in vitro tubulin polymerization assays, a standard method for assessing the direct effects of compounds on microtubule dynamics.
| Compound | Primary Mechanism of Action | Binding Site on Tubulin | In Vitro Tubulin Polymerization Assay |
| This compound | Microtubule Destabilizer | Colchicine Binding Site | IC50: ~17 µM |
| Vincristine | Microtubule Destabilizer | Vinca Alkaloid Binding Site | IC50: ~1 µM [1] |
| Paclitaxel | Microtubule Stabilizer | Taxane Binding Site | EC50: 4 nM - 23 µM * |
*The EC50 for Paclitaxel can vary significantly depending on the specific assay conditions.
Experimental Methodologies
The validation of microtubule-targeting agents relies on a series of well-established experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit or promote the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this turbidity increase, while stabilizers will enhance it.
Protocol:
-
Reagents:
-
Purified tubulin protein (>99% pure)
-
GTP (Guanosine triphosphate) solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compounds (this compound, Vincristine, Paclitaxel) dissolved in a suitable solvent (e.g., DMSO).
-
Control vehicle (e.g., DMSO).
-
-
Procedure:
-
A reaction mixture containing tubulin in polymerization buffer supplemented with GTP is prepared.
-
The test compound or vehicle control is added to the reaction mixture at various concentrations.
-
The mixture is transferred to a pre-warmed 96-well plate.
-
The absorbance at 340 nm is measured at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) at 37°C using a temperature-controlled spectrophotometer.
-
-
Data Analysis:
-
The rate of polymerization (Vmax) and the maximum polymer mass are calculated from the kinetic curves.
-
For inhibitors (this compound, Vincristine), the IC50 value (the concentration that inhibits polymerization by 50%) is determined by plotting the percentage of inhibition against the compound concentration.
-
For stabilizers (Paclitaxel), the EC50 value (the concentration that elicits 50% of the maximal effect) is determined.
-
Immunofluorescence Microscopy of Cellular Microtubules
This technique allows for the direct visualization of the microtubule network within cells, revealing the effects of compounds on microtubule integrity and organization.
Principle: Cells are treated with the test compound, and then the microtubule network is stained using a specific primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The morphology of the microtubule network is then observed using a fluorescence microscope.
Protocol:
-
Cell Culture and Treatment:
-
Adherent cells (e.g., HeLa, A549) are grown on glass coverslips in a suitable culture medium.
-
Cells are treated with various concentrations of the test compound (this compound, Vincristine, or Paclitaxel) or vehicle control for a specified duration.
-
-
Fixation and Permeabilization:
-
The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol) to preserve the cellular structure.
-
The cell membrane is permeabilized (e.g., with 0.1% Triton X-100 in PBS) to allow antibodies to enter the cell.
-
-
Immunostaining:
-
The cells are incubated with a primary antibody specific for α-tubulin.
-
After washing to remove unbound primary antibody, the cells are incubated with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
The cell nuclei can be counterstained with a DNA-binding dye like DAPI.
-
-
Imaging and Analysis:
-
The coverslips are mounted on microscope slides.
-
The microtubule network is visualized using a fluorescence or confocal microscope.
-
Images are captured and can be qualitatively assessed for changes in microtubule density, length, and organization. Quantitative analysis of microtubule network disruption or stabilization can also be performed using image analysis software.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate key concepts related to microtubule dynamics and the mechanisms of action of the discussed compounds.
Caption: Microtubule Dynamic Instability.
Caption: Drug Binding Sites on Tubulin.
Caption: Experimental Workflow.
References
A Comparative Analysis of TK216 and Standard Chemotherapy for Relapsed Ewing's Sarcoma
For Immediate Release
[City, State] – October 29, 2025 – A comprehensive review of available clinical trial data provides a comparative landscape of the novel therapeutic agent TK216 versus established standard chemotherapy regimens for the treatment of relapsed or refractory Ewing's Sarcoma. This guide synthesizes efficacy and safety data, details experimental protocols, and visualizes molecular pathways to offer a valuable resource for researchers, scientists, and drug development professionals in the oncology space.
Ewing's Sarcoma is a rare and aggressive cancer of the bone and soft tissue that primarily affects children and young adults. While initial treatment with multi-agent chemotherapy is often effective, outcomes for patients with relapsed or refractory disease are poor, with a 5-year survival rate of approximately 15%.[1][2] This underscores the urgent need for novel therapeutic strategies.
Overview of Therapeutic Agents
This compound (Oncternal Therapeutics) is an investigational small molecule inhibitor. Initially designed to directly target the EWS-FLI1 fusion protein, the primary oncogenic driver in most Ewing's Sarcoma cases, recent studies have revealed that this compound's cytotoxic effects are mediated through its activity as a microtubule destabilizing agent.[2] This mechanism provides a rationale for its observed synergy with vincristine, another microtubule-targeting agent.[2]
Standard Chemotherapy for relapsed Ewing's Sarcoma encompasses several cytotoxic agents, often used in combination. The landmark rEECur clinical trial has provided the most robust comparative data for commonly used second-line regimens, identifying high-dose ifosfamide as a superior option among those tested.[1][2] Other frequently employed regimens include topotecan plus cyclophosphamide, irinotecan plus temozolomide, and gemcitabine plus docetaxel.[1][2]
Comparative Efficacy
The following tables summarize the key efficacy outcomes from the respective clinical trials of this compound and standard chemotherapy regimens. It is important to note that these are data from separate trials and not from a head-to-head comparison.
Table 1: Efficacy of this compound in Relapsed/Refractory Ewing's Sarcoma (this compound-01 Trial)
| Efficacy Endpoint | This compound at Recommended Phase 2 Dose (RP2D) |
| Objective Response Rate (ORR) | 9.7% (3 of 31 evaluable patients) |
| Complete Response (CR) | 2 patients achieved a CR |
| Disease Control Rate (DCR) | 45.2% (14 of 31 evaluable patients) |
| Duration of Complete Response | One patient for over 24 months, another for over 14 months |
Data from the this compound-01 Phase 1/2 study. The RP2D was 200 mg/m²/day for 14 days, administered with vincristine.[1]
Table 2: Comparative Efficacy of Standard Chemotherapy Regimens (rEECur Trial)
| Regimen | Median Event-Free Survival (EFS) | Median Overall Survival (OS) |
| High-Dose Ifosfamide | 5.7 months | 16.8 months |
| Topotecan + Cyclophosphamide | 3.7 months | 10.4 months |
| Irinotecan + Temozolomide | Inferior to ifosfamide (enrollment arm dropped) | Inferior to ifosfamide (enrollment arm dropped) |
| Gemcitabine + Docetaxel | Inferior to ifosfamide (enrollment arm dropped) | Inferior to ifosfamide (enrollment arm dropped) |
Data from the rEECur Phase II/III trial directly comparing these four regimens.[1][2]
Safety and Tolerability
A comparison of the safety profiles is crucial for understanding the therapeutic index of each treatment.
Table 3: Common Adverse Events (AEs) for this compound and Standard Chemotherapy
| Adverse Event | This compound (with Vincristine) | High-Dose Ifosfamide | Topotecan + Cyclophosphamide |
| Myelosuppression | Anemia, Neutropenia (transient and reversible) | Febrile Neutropenia (26%) | Febrile Neutropenia (25%) |
| Neurological | Not reported as a primary toxicity | Brain toxicity | Not reported as a primary toxicity |
| Renal | Not reported as a primary toxicity | Kidney toxicity | Not reported as a primary toxicity |
| Gastrointestinal | Nausea | N/A | N/A |
| Constitutional | Fatigue | N/A | N/A |
This compound data from the this compound-01 trial.[1] Standard chemotherapy data from the rEECur trial.[1][2]
Experimental Protocols
This compound-01 Phase 1/2 Trial
-
Study Design: An open-label, multicenter, Phase 1/2 dose-escalation and expansion trial (NCT02657005).[3]
-
Patient Population: Patients with relapsed or refractory Ewing's Sarcoma. Patients were heavily pretreated, with a median of three prior systemic therapies.[1]
-
Treatment Regimen: this compound was administered as a continuous intravenous infusion. The recommended Phase 2 dose (RP2D) was established at 200 mg/m²/day for 14 days. Vincristine (0.75-1.5 mg/m²) was administered on the first day of each cycle.[1]
-
Primary Objective: To determine the maximum tolerated dose and RP2D of this compound.
-
Secondary Objectives: To assess the anti-tumor activity (ORR, DCR, duration of response) and safety profile of this compound.
rEECur Phase II/III Trial
-
Study Design: A multi-arm, randomized, open-label Phase II/III trial.
-
Patient Population: Patients aged 4 to 50 with recurrent or primary refractory Ewing's Sarcoma.
-
Treatment Regimens:
-
High-Dose Ifosfamide: Dosing details not specified in the provided search results.
-
Topotecan + Cyclophosphamide: Dosing details not specified in the provided search results.
-
Irinotecan + Temozolomide: Dosing details not specified in the provided search results.
-
Gemcitabine + Docetaxel: Dosing details not specified in the provided search results.
-
-
Primary Outcome: Event-free survival in the Phase III comparison.
-
Secondary Outcomes: Overall survival, response rates, toxicity, and quality of life.[2]
Mechanism of Action and Signaling Pathways
This compound's Dual Mechanism of Action
While initially developed as a direct inhibitor of the EWS-FLI1 fusion protein, subsequent research has demonstrated that this compound's primary mechanism of cytotoxicity is through the destabilization of microtubules.[2] This disrupts mitotic progression in cancer cells, leading to cell cycle arrest and apoptosis. The synergy observed with vincristine is explained by their distinct binding sites on tubulin, leading to a more profound disruption of microtubule dynamics.
References
- 1. ASCO 2022: High-dose ifosfamide demonstrated as a standard of care for recurrent and primary refractory ewing sarcoma - ecancer [ecancer.org]
- 2. Study Finds High-Dose Ifosfamide Superior to Other Standard-of-Care Treatments in Recurrent and Primary Refractory Ewing Sarcomas - The ASCO Post [ascopost.com]
- 3. Phase II trial of gemcitabine and docetaxel with bevacizumab in soft tissue sarcoma [ecc.isc.ac]
Assessing the Clinical Benefit of TK216 in Refractory Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the clinical benefit of TK216, an investigational agent, in the context of refractory cancers, with a primary focus on Ewing sarcoma. We present a detailed comparison with alternative therapeutic strategies, supported by available clinical trial data and an exploration of the underlying experimental methodologies.
Introduction to this compound
This compound (also known as ONCT-216) is a small molecule inhibitor initially developed as a first-in-class agent targeting the EWS-FLI1 fusion protein, the primary oncogenic driver in most Ewing sarcoma cases.[1][2][3] Subsequent research has revealed a dual mechanism of action, demonstrating that this compound also functions as a microtubule destabilizing agent.[1][2] This multifaceted activity provides a strong rationale for its investigation in refractory cancers, both as a monotherapy and in combination with other cytotoxic agents.
Mechanism of Action
This compound exhibits a unique dual mechanism of action that contributes to its anti-tumor activity.
Inhibition of the EWS-FLI1 Fusion Protein
The defining genetic feature of Ewing sarcoma is a chromosomal translocation that results in the formation of a fusion gene, most commonly EWS-FLI1. The resulting fusion protein acts as an aberrant transcription factor, driving the expression of genes that promote uncontrolled cell growth and survival.[4][5] this compound was designed to directly bind to the EWS-FLI1 protein, disrupting its interaction with key cellular partners like RNA helicase A (RHA) and thereby inhibiting its transcriptional activity.[6]
Microtubule Destabilization
In addition to its targeted effect on EWS-FLI1, this compound has been shown to act as a microtubule destabilizing agent.[1][2] Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound can induce a "microtubule catastrophe," leading to cell cycle arrest in the G2-M phase and ultimately apoptosis (programmed cell death).[1] This mechanism is synergistic with other microtubule-targeting agents like vincristine.[1][2]
Caption: this compound's dual action: inhibiting EWS-FLI1 and destabilizing microtubules.
Clinical Data: this compound in Refractory Ewing Sarcoma
The primary clinical evidence for this compound comes from a Phase 1/2 clinical trial (NCT02657005) in patients with relapsed or refractory Ewing sarcoma.[4][5][6]
Efficacy
Interim results from the study have shown encouraging anti-tumor activity.[4][5] The data presented below is from patients treated at the recommended Phase 2 dose (RP2D) of 200 mg/m²/day as a continuous intravenous infusion for 14 days, in combination with vincristine.[4][6]
| Efficacy Endpoint | This compound + Vincristine (at RP2D) |
| Overall Response Rate (ORR) | 8.1%[6] |
| Complete Response (CR) | 5.4% (7.1% in an earlier cutoff)[4][6] |
| Partial Response (PR) | 2.7%[6] |
| Stable Disease (SD) | 32.4% (39.3% in an earlier cutoff)[4][6] |
| Disease Control Rate (DCR) | 40.5% (46.4% in an earlier cutoff)[4][6] |
| Median Duration of Response (DOR) | 14.7 months[6] |
| 6-month Progression-Free Survival (PFS) Rate | 12.0%[6] |
Safety and Tolerability
The combination of this compound with vincristine was generally well-tolerated in a heavily pre-treated patient population.[4][5] The most common treatment-emergent adverse events (AEs) are summarized below.
| Adverse Event | Frequency (All Grades, regardless of causality) |
| Anemia | 55% (34/62 patients)[4] |
| Neutropenia | 48% (30/62 patients)[4] |
| Fatigue | 40% (25/62 patients)[4] |
Myelosuppression was noted to be transient, reversible, and manageable with growth factors.[4] No deaths were attributed to this compound.[4]
Comparison with Alternative Treatments for Refractory Ewing Sarcoma
A direct head-to-head comparison is not available; however, we can compare the efficacy of this compound with data from studies of other regimens used in the refractory Ewing sarcoma setting.
Vincristine, Irinotecan, and Temozolomide (VIT)
The VIT regimen is a commonly used salvage therapy for relapsed or refractory Ewing sarcoma.
| Efficacy Endpoint | VIT Regimen (Vincristine 1.5 mg/m², Irinotecan 50 mg/m²/day, Temozolomide 125 mg/m²/day) |
| Overall Response Rate (ORR) | 68.1%[7] |
| Complete Response (CR) | 22.7% (5 patients)[7] |
| Partial Response (PR) | 31.8% (7 patients)[7] |
| Stable Disease (SD) | 13.6% (3 patients)[7] |
| Median Time to Progression | 3.0 months[7] |
| 2-year Overall Survival (OS) for Relapsed ES | 36.4%[7] |
A randomized Phase 2 trial comparing two different schedules of VIT found that a protracted schedule (irinotecan 20mg/m²/day on days 1-5 and 8-12) resulted in a higher objective response rate at 12 weeks (54.5%) compared to a shorter schedule (20.8%).[8]
Ozekibart in Combination with Irinotecan and Temozolomide
Ozekibart, a tetravalent death receptor 5 (DR5) agonist antibody, is another investigational agent that has shown promise in combination with chemotherapy for refractory Ewing sarcoma.
| Efficacy Endpoint | Ozekibart + Irinotecan/Temozolomide |
| Overall Response Rate (ORR) | 64%[9][10] |
| Disease Control Rate (DCR) | 92%[9][10] |
Comparison with Onvansertib in Other Refractory Cancers
To provide a broader context for this compound's potential, we compare it with Onvansertib, a selective Polo-like Kinase 1 (PLK1) inhibitor, which has shown activity in other refractory cancers, such as KRAS-mutant metastatic colorectal cancer (mCRC).
Onvansertib Mechanism of Action
Onvansertib is a third-generation, orally bioavailable PLK1 inhibitor. PLK1 is a key regulator of the cell cycle, and its overexpression is common in many cancers. By inhibiting PLK1, Onvansertib induces mitotic arrest and apoptosis in cancer cells.
Caption: Onvansertib inhibits PLK1, leading to mitotic arrest and apoptosis.
Onvansertib Clinical Data in KRAS-Mutant mCRC
In a Phase 1b/2 trial, Onvansertib in combination with FOLFIRI and bevacizumab was evaluated in patients with KRAS-mutant mCRC.
| Efficacy Endpoint | Onvansertib + FOLFIRI/Bevacizumab (Second-Line) |
| Objective Response Rate (ORR) | 26.4%[11] |
| Median Duration of Response (DOR) | 11.7 months[11] |
A Phase 2 trial in the first-line setting showed even more promising results, with an ORR of 64% in the 30mg dose cohort.
Experimental Protocols
This compound Phase 1/2 Trial (NCT02657005)
-
Study Design: An open-label, multi-center, dose-escalation and expansion study.[3]
-
Patient Population: Patients aged 12 years and older with relapsed or refractory Ewing sarcoma.[3]
-
Intervention:
-
Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.[3]
-
Secondary Objectives: To assess the safety, pharmacokinetics, and anti-tumor activity of this compound.[3]
Caption: Workflow of the this compound Phase 1/2 clinical trial.
Conclusion
This compound, with its novel dual mechanism of action, has demonstrated modest but encouraging clinical activity in heavily pretreated patients with refractory Ewing sarcoma. The combination with vincristine appears to be well-tolerated. When compared to the VIT regimen, the ORR for this compound plus vincristine is lower, though it is important to consider potential differences in patient populations across studies. The emerging data for ozekibart in combination with irinotecan and temozolomide suggests a high response rate in a similar patient population.
The comparison with Onvansertib in a different refractory cancer highlights the broader landscape of targeted therapies under investigation. While this compound's primary focus has been Ewing sarcoma due to its EWS-FLI1 inhibitory activity, its microtubule-destabilizing properties may warrant investigation in other tumor types. Further clinical development and larger, comparative studies will be crucial to definitively establish the clinical benefit of this compound in the management of refractory cancers.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. mdpi.com [mdpi.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Oncogenic partnerships: EWS-FLI1 protein interactions initiate key pathways of Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oncogenic Partnerships: EWS-FLI1 Protein Interactions Initiate Key Pathways of Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic and Transcriptional Signaling in Ewing Sarcoma—Disease Etiology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Facebook [cancer.gov]
- 9. youtube.com [youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Polo-like kinase 1 inhibitor onvansertib represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TK216: A General Laboratory Safety Guide
Disclaimer: Specific disposal instructions for a chemical designated as "TK216" are not available in public resources. The following guide provides essential safety and logistical information based on established best practices for the disposal of hazardous laboratory chemicals. Always consult the Safety Data Sheet (SDS) for any specific chemical for detailed handling and disposal instructions.
Essential Safety and Logistical Information
Proper disposal of laboratory chemicals is crucial for the safety of personnel and the protection of the environment.[1] The first step in safe disposal is the proper classification of the chemical waste.[1] This involves identifying its hazard class and characteristics, which can be found in the manufacturer's Safety Data Sheet (SDS).[1]
Key principles for handling chemical waste include:
-
Segregation: Never mix incompatible wastes, as this can lead to dangerous chemical reactions.[2][3] Common segregation categories include acids, bases, flammable solvents, and oxidizers.[4][5]
-
Containment: Use sturdy, leak-proof, and chemically resistant containers for waste collection.[2] Keep containers closed except when adding waste to prevent the release of hazardous vapors and to avoid spills.[2][3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full names of the chemical constituents and their approximate percentages, and the date when waste was first added.[3][5][6]
-
Storage: Store waste in designated Satellite Accumulation Areas (SAAs), which are often located within fume hoods.[5][6] These areas must have secondary containment to catch any potential leaks.[2][6][7]
Chemical Waste Segregation and Disposal Plan
The following table summarizes common categories of chemical waste and their recommended disposal containers and procedures. This should be adapted based on the specific properties of this compound as outlined in its SDS.
| Waste Category | Examples | Recommended Container | Disposal Procedure |
| Corrosive Waste (Acids) | Hydrochloric acid, Sulfuric acid | Glass or plastic (HDPE) bottle. Never metal .[4] Hydrofluoric acid must be in plastic.[2][7] | Store segregated from bases and reactive metals. Neutralize dilute solutions (pH 7-9) for drain disposal only if permitted by local regulations and if they contain no other hazardous components.[2] Otherwise, collect for EHS pickup. |
| Corrosive Waste (Bases) | Sodium hydroxide, Ammonium hydroxide | Glass or plastic (HDPE) bottle | Store segregated from acids. Neutralize dilute solutions (pH 7-9) for drain disposal only if permitted by local regulations and if they contain no other hazardous components.[2] Otherwise, collect for EHS pickup. |
| Flammable Liquid Waste | Ethanol, Acetone, Xylenes | Solvent-safe plastic or metal cans | Keep in a flammable storage cabinet.[8] Do not overfill containers.[4] Arrange for pickup by Environmental Health & Safety (EHS). |
| Toxic/Poisonous Waste | Heavy metal solutions, Cyanides | Labeled, sealed, and chemically resistant containers | Segregate from acids.[5] Do not dispose of down the drain.[3] Collect for EHS pickup. |
| Oxidizing Waste | Nitric acid, Peroxides | Glass or other compatible container. Never mix with organic chemicals .[7] | Store separately from flammable and combustible materials. Arrange for EHS pickup. |
| Solid Chemical Waste | Contaminated labware (gloves, wipes), solid chemical reagents | Labeled plastic bags or drums | Keep solid and liquid waste separate.[4] Ensure no free liquids are present. Dispose of through EHS. |
Detailed Experimental Protocol for this compound Waste Disposal
This protocol outlines the step-by-step procedure for the safe disposal of a hypothetical hazardous chemical, this compound.
1.0 Purpose To define the procedure for the safe collection, storage, and disposal of waste containing the chemical this compound.
2.0 Scope This protocol applies to all laboratory personnel who handle and generate this compound waste.
3.0 Materials
-
Appropriate Personal Protective Equipment (PPE) as specified in the this compound SDS (e.g., safety goggles, gloves, lab coat).
-
Designated hazardous waste container (chemically compatible, with a secure lid).
-
Hazardous Waste Label.
-
Secondary containment bin.
4.0 Procedure
-
Preparation:
-
Consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards (e.g., flammable, corrosive, toxic).
-
Select a waste container that is compatible with this compound.
-
Affix a "Hazardous Waste" label to the container.[9] Fill in the generator's name, the lab location, and the chemical constituents (e.g., "this compound in Ethanol").[5]
-
Place the labeled container in a designated Satellite Accumulation Area (SAA), inside a secondary containment bin.[7]
-
-
Waste Collection:
-
While wearing appropriate PPE, carefully pour the this compound waste into the designated container.
-
Use a funnel if necessary, but remove it immediately after use and securely close the container lid.[9] Containers must remain closed at all times except when adding waste.[2][3]
-
Update the hazardous waste label with the estimated percentage of each component. The total percentage should add up to 100%.[6][10]
-
-
Storage and Disposal Request:
-
Store the waste container in the SAA, ensuring it is segregated from incompatible chemicals.[5]
-
Do not accumulate more than 55 gallons of waste in an SAA.[8]
-
When the container is nearly full (e.g., 3/4 full) or has reached its accumulation time limit (often around 150-180 days), complete the "date filled" section on the label.[7]
-
Submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EHS) department.[2][7]
-
-
Empty Container Disposal:
-
To dispose of the original this compound reagent container, ensure only trivial amounts of the chemical remain.
-
Collect the first rinse of the container and dispose of it as hazardous waste.[2]
-
After thorough rinsing and air-drying, deface or remove the original label.[2]
-
Dispose of the rinsed, dried, and unlabeled container in the appropriate recycling or trash bin as per institutional guidelines.[2]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. youtube.com [youtube.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. youtube.com [youtube.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Essential Safety and Handling Protocols for TK216
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical guidance for the handling and disposal of TK216, a potent ETS inhibitor utilized in cancer research. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach assuming high potency is mandated to ensure personnel safety.
Core Safety Principles: A Hierarchy of Controls
When handling potent compounds like this compound, personal protective equipment (PPE) is the final layer of defense. The primary strategy is to minimize exposure through engineered containment solutions. Researchers should adhere to the following hierarchy of controls:
-
Containment: The most effective measure is to handle this compound within a contained environment to prevent the generation and dispersal of dust or aerosols.
-
Ventilation: Local exhaust ventilation should be used to capture any material that may escape containment.
-
Administrative Controls: Establish strict protocols and provide thorough training for all personnel handling the compound.
-
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound outside of a primary containment system.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the required PPE for handling this compound. It is imperative that all equipment is worn correctly and inspected for integrity before each use.
| PPE Category | Item | Specifications and Use |
| Body Protection | Lab Coat | A buttoned, knee-length lab coat made of a low-linting, chemical-resistant material. Cuffs should be tucked into gloves. |
| Disposable Gown | For procedures with a higher risk of contamination, a disposable gown should be worn over the lab coat. | |
| Hand Protection | Double Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon suspected contamination. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes and airborne particles. |
| Face Protection | Face Shield | A face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashes. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is required when handling this compound powder outside of a certified containment system. |
Operational Plan for Handling this compound
Adherence to a strict, step-by-step operational plan is critical to minimize exposure risk.
Caption: Workflow for safely handling potent compounds like this compound.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a glove box.
-
Assemble all necessary equipment and reagents before starting.
-
Don all required PPE in the correct order: gown, inner gloves, respirator, goggles, face shield, and outer gloves.
-
-
Handling:
-
Perform all manipulations of this compound powder, such as weighing, within a certified containment system (e.g., a balance enclosure or glove box).
-
If dissolving the compound, add the solvent to the vial containing the this compound powder slowly to avoid aerosolization.
-
Use disposable equipment whenever possible to minimize cleaning and potential for cross-contamination.
-
-
Decontamination and Cleaning:
-
After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Wipe down all equipment before removing it from the containment area.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Caption: Logical flow for the proper disposal of this compound waste.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, pipette tips, vials) should be collected in a dedicated, labeled hazardous waste bag.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a sealed, labeled hazardous waste container.
-
Decontamination of Glassware: Reusable glassware should be soaked in a designated cleaning solution before standard washing.
-
Final Disposal: All this compound waste must be disposed of through the institution's hazardous waste management program, typically involving high-temperature incineration. Do not dispose of this compound down the drain or in regular trash.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
